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Foundational

2-Ethoxy-1,2-oxaphospholane 2-oxide: A Comprehensive Technical Guide to Phostone Chemistry, Synthesis, and Applications

Executive Summary 2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS: 1193-39-1), commonly referred to as a phostone or ethyl ethylene phosphate, is a highly versatile 5-membered cyclic phosphonate. Unlike highly strained cyclic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS: 1193-39-1), commonly referred to as a phostone or ethyl ethylene phosphate, is a highly versatile 5-membered cyclic phosphonate. Unlike highly strained cyclic phosphates which hydrolyze immediately upon contact with water, this phostone features a stable phosphorus-carbon (P–C) bond within its ring system. This unique structural motif grants the monomer exceptional shelf-stability while preserving its kinetic reactivity toward specific nucleophiles[1].

For researchers and drug development professionals, this compound serves a dual mandate: it is a premier monomer for the Ring-Opening Polymerization (ROP) of water-soluble, biodegradable in-chain poly(phosphonate)s[2], and it acts as a highly efficient electrophilic precursor for the asymmetric synthesis of P-chirogenic (±)-phosphorus oxide derivatives via regioselective ring-opening[3].

Physicochemical Profiling & Structural Elucidation

The reactivity of 2-ethoxy-1,2-oxaphospholane 2-oxide is dictated by its cyclic geometry. The 5-membered ring imposes a specific geometric constraint that, while lower in ring strain than its phosphate analogues, still provides a massive kinetic advantage over acyclic phosphonates. Upon nucleophilic attack, the molecule forms a pentacoordinate trigonal bipyramidal intermediate. The subsequent relief of ring strain drives the reaction forward at rates up to 105108 times faster than acyclic equivalents[3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-Ethoxy-1,2-oxaphospholane 2-oxide
CAS Number 1193-39-1[4]
Molecular Formula C₅H₁₁O₃P[4]
Molecular Weight 150.11 g/mol [4]
SMILES CCOP1(=O)OCCC1[4]
Physical State Colorless liquid[2]
Table 2: NMR Characterization (in CDCl₃ at 298 K)
NucleusChemical Shift (δ, ppm)Structural Assignment
¹H NMR 4.25 – 3.96 (m, 4H)-P-O-CH₂- (endocyclic ring and exocyclic ethyl group)[2]
¹H NMR 2.37 – 2.06 (m, 2H)-CH₂- (endocyclic carbon backbone)[2]
¹H NMR 1.90 – 1.65 (m, 2H)-P-CH₂- (endocyclic P-C bond)[2]
¹H NMR 1.28 (t, J = 7.1 Hz, 3H)-CH₃ (exocyclic ethyl terminal)[2]
³¹P NMR 35.23Endocyclic P(V) center[2]

Monomer Synthesis: The Michaelis-Arbuzov / Cyclization Cascade

The synthesis of 2-ethoxy-1,2-oxaphospholane 2-oxide is achieved via a one-pot cascade reaction utilizing inexpensive starting materials, deliberately avoiding highly toxic halogenating agents like SOCl₂ or POCl₃[1].

SynthesisWorkflow A Triethyl Phosphite + 1,3-Dibromopropane B Michaelis-Arbuzov Reaction (120 °C) A->B Heat C Ring-Closing Cyclization B->C Intermediate D Distillation (- Ethyl Bromide) C->D Byproduct removal E 2-Ethoxy-1,2-oxaphospholane 2-oxide (Pure) D->E Fractional Distillation

Workflow for the one-pot synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide.

Step-by-Step Synthesis Protocol
  • Reagent Combination: Combine triethyl phosphite (2 eq) and 1,3-dibromopropane (1 eq) in a round-bottom flask equipped with a distillation apparatus[2].

  • Thermal Activation: Heat the mixture to 120 °C.

    • Causality: This specific temperature provides the necessary activation energy to initiate the Michaelis-Arbuzov rearrangement while simultaneously boiling off the ethyl bromide byproduct[2].

  • Equilibrium Shifting: Continuously distill off the evolving ethyl bromide.

    • Causality: Removing this volatile byproduct drives the equilibrium forward via Le Chatelier's principle and suppresses unwanted intermolecular side reactions.

  • Reaction Monitoring: Maintain heating until 1,3-dibromopropane is entirely consumed (verified via GC or ¹H NMR).

  • Purification: Separate the crude monomer from oligomeric side products by fractional distillation under high vacuum (55–60 °C, 0.1 mbar) to yield the pure colorless liquid (approx. 20% yield)[2].

Application I: Ring-Opening Polymerization (ROP) for In-Chain Poly(phosphonate)s

Phostones are uniquely suited for synthesizing water-soluble biopolymers. Because the P–C bond is located within the monomer ring, ROP yields polymers with the P–C bond integrated directly into the polymer backbone. This results in distinct, highly tunable hydrolysis kinetics compared to traditional side-chain polyphosphonates, making them highly valuable for biomedical and drug delivery applications[5].

Self-Validating ROP Protocol
  • Initiator Preparation: Prepare a stock solution of octadecanol (0.07 mol L⁻¹) in dry toluene[2].

    • Causality: Octadecanol is chosen because its long, hydrophobic aliphatic chain provides a distinct, integrated ¹H NMR signal that does not overlap with the polymer backbone. This allows for highly accurate end-group analysis to determine the number-average molecular weight ( Mn​ )[2].

  • Monomer Addition: Place 2-ethoxy-1,2-oxaphospholane 2-oxide (e.g., 40 eq relative to initiator) in a flame-dried Schlenk tube under an inert N₂ atmosphere.

  • Polymerization: Introduce the catalyst (e.g., DBU) and incubate.

  • Kinetic Quenching: At specific time intervals, extract 100 μL aliquots and immediately terminate them in 1 mL CDCl₃ containing 20 mg of acetic acid[2].

    • Causality: The acetic acid instantly neutralizes the basic catalyst, halting chain propagation. This preserves the exact kinetic profile of the polymer for subsequent Size Exclusion Chromatography (SEC) and ³¹P NMR conversion analysis[2].

  • Isolation: Purify the final reaction mixture by precipitating three times into cold diethyl ether, followed by vacuum drying to yield an amorphous, water-soluble polymer[2].

Application II: Regioselective Ring-Opening for P-Chirogenic Compounds

Beyond polymer chemistry, 2-ethoxy-1,2-oxaphospholane 2-oxide acts as an electrophilic P(V) substrate. When reacted with Grignard reagents, it undergoes a highly regioselective nucleophilic attack. The reaction exclusively cleaves the endocyclic P–O bond rather than the exocyclic P–OEt bond, yielding functionalized γ-hydroxypropyl phosphinates with three different substituents on the phosphorus atom—the essential backbone for P-chirogenic derivatives[3].

Mechanism A 2-Ethoxy-1,2-oxaphospholane 2-oxide (Electrophilic P) B Nucleophilic Attack by Grignard (RMgX) A->B C Pentacoordinate Trigonal Bipyramidal Intermediate B->C Addition D Regioselective Endocyclic P-O Bond Cleavage C->D Ring Strain Relief E γ-Hydroxypropyl P-Chirogenic Phosphinate Derivative D->E Protonation

Mechanistic pathway of regioselective ring-opening by Grignard reagents.

Protocol for Asymmetric Ring-Opening
  • Substrate Preparation: Dissolve 2-ethoxy-1,2-oxaphospholane 2-oxide in strictly anhydrous THF under an Argon atmosphere.

    • Causality: Absolute exclusion of moisture is required to prevent the premature destruction of the highly basic Grignard reagent.

  • Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The nucleophilic attack on the P(V) center is highly exothermic. Cryogenic temperatures suppress secondary attacks on the exocyclic alkoxy group, ensuring 100% regioselectivity for the endocyclic cleavage[3].

  • Nucleophilic Addition: Add the desired Grignard reagent (RMgX) dropwise. The nucleophile attacks the phosphorus atom, forming the pentacoordinate intermediate[3].

  • Ring Cleavage: Gradually allow the reaction to warm to room temperature.

    • Causality: Warming provides the thermodynamic push required for the intermediate to relieve its ring strain, exclusively breaking the endocyclic P–O bond to form the new P–C bond[3].

  • Quenching: Terminate the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography to isolate the γ-hydroxypropyl P-chirogenic product.

References

  • Bauer, K. N., Liu, L., Andrienko, D., Wagner, M., Macdonald, E. K., Shaver, M. P., & Wurm, F. R. "Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity." Macromolecules 2018, 51, 3, 922–927. URL:[Link]

  • "Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors." Beilstein Journal of Organic Chemistry 2015, 11, 1332–1339. URL:[Link]

Sources

Exploratory

Mechanism of Action of 2-Ethoxy-1,2-oxaphospholane 2-oxide in Advanced Polymeric Systems

Executive Summary 2-Ethoxy-1,2-oxaphospholane 2-oxide, commonly referred to as ethoxy-phostone, is a five-membered cyclic phosphonic acid ester. Unlike traditional cyclic phosphates, phostones possess a highly stable pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-1,2-oxaphospholane 2-oxide, commonly referred to as ethoxy-phostone, is a five-membered cyclic phosphonic acid ester. Unlike traditional cyclic phosphates, phostones possess a highly stable phosphorus-carbon (P–C) bond within the heterocycle. This unique molecular architecture drastically alters its thermodynamic profile, enabling the synthesis of in-chain poly(phosphonate)s via controlled ring-opening polymerization (ROP)[1]. This whitepaper provides an in-depth mechanistic analysis of ethoxy-phostone, detailing its thermodynamic stability, organocatalytic polymerization pathways, and its functional mechanisms in biomedical "stealth" coatings and flame-retardant materials.

Molecular Architecture and Thermodynamic Profiling

The reactivity and mechanism of action of 2-ethoxy-1,2-oxaphospholane 2-oxide are fundamentally dictated by its ring structure. Traditional five-membered cyclic phosphates (e.g., 2-ethoxy-1,3,2-dioxaphospholane 2-oxide) contain two endocyclic P–O bonds, leading to high ring strain and extreme susceptibility to premature hydrolysis[2].

In contrast, the substitution of one endocyclic oxygen atom with a methylene group in ethoxy-phostone introduces a P–C bond. Because the P–C bond length (~184 pm) is significantly longer than the P–O bond (~162 pm), the internal angles of the heterocycle are relaxed[1]. This structural relaxation reduces the ring-strain energy to approximately 2.14 kcal/mol, compared to 3.69 kcal/mol for its phosphate analog[1]. Consequently, ethoxy-phostone exhibits a lower electrophilicity index ( ω+ ), rendering it hydrolytically stable at room temperature while remaining sufficiently reactive for targeted nucleophilic ring-opening[2].

Quantitative Comparison of Cyclic Phosphorus Monomers
Monomer TypeChemical ExampleEndocyclic BondsRing Strain Energy (kcal/mol)Hydrolytic StabilityROP Reactivity
Phostone 2-Ethoxy-1,2-oxaphospholane 2-oxide1 P–O, 1 P–C2.14High (Stable at RT)Moderate (Requires dual-catalysis)
Phosphate 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide2 P–O3.69Low (Rapid hydrolysis)High (Prone to transesterification)
Phosphonate 2-Alkyl-1,3,2-dioxaphospholane 2-oxide2 P–O4.34LowVery High

Mechanism of Ring-Opening Polymerization (ROP)

The transformation of ethoxy-phostone into a functional polymer requires precise catalytic intervention. Because of its reduced electrophilicity, standard single-site catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) fail to initiate polymerization independently[1]. The mechanism of action relies on dual-activation organocatalysis .

The Dual-Activation Pathway

To achieve controlled/living polymerization, a binary catalyst system comprising DBU (a strong base) and a thiourea derivative (TU, a hydrogen-bonding Lewis acid) is employed[3].

  • Initiator Activation: DBU deprotonates the primary alcohol initiator, drastically increasing its nucleophilicity.

  • Monomer Activation: Simultaneously, the thiourea (TU) forms a rigid hydrogen-bond network with the exocyclic phosphoryl oxygen (P=O) of the phostone, withdrawing electron density from the phosphorus center and increasing its electrophilicity.

  • Propagation: The activated alkoxide attacks the phosphorus center, selectively cleaving the endocyclic P–O bond rather than the P–C bond, yielding a propagating chain with a hydrolytically stable P–C backbone[1].

If a single dual-role catalyst like 1,5,7-triazabicyclo[4.4.0]undec-5-ene (TBD) is used, polymerization occurs rapidly but suffers from intermolecular transesterification, leading to bimodal molecular weight distributions[3]. The orthogonal DBU/TU system suppresses these side reactions, yielding predictable molecular weights and narrow dispersity (PDI < 1.10).

ROP_Mechanism Initiator Initiator (R-OH) Catalyst_DBU DBU (Base) Activates Alcohol Initiator->Catalyst_DBU Deprotonation Intermediate Hydrogen-Bonded Transition State Catalyst_DBU->Intermediate Catalyst_TU Thiourea (Lewis Acid) Activates Monomer Catalyst_TU->Intermediate Monomer Ethoxy-Phostone (Low Ring Strain) Monomer->Catalyst_TU Electrophilic Activation Polymer In-Chain Poly(phosphonate) (Stable P-C Backbone) Intermediate->Polymer Regioselective P-O Cleavage

Fig 1. Orthogonal dual-catalytic organocatalyzed ROP mechanism of ethoxy-phostones.

Functional Mechanisms in Advanced Polymeric Systems

Biomedical "Stealth" Polymers

Polyphostones derived from 2-ethoxy-1,2-oxaphospholane 2-oxide are highly water-soluble and biocompatible. In drug development, they act as superior alternatives to Polyethylene Glycol (PEG)[4]. The mechanism of action for their "stealth" property relies on dense hydration layer formation. The highly polarized P=O bonds in the polymer backbone act as strong hydrogen-bond acceptors, coordinating water molecules. This creates a steric and thermodynamic barrier that prevents unspecific protein adsorption (opsonization), thereby evading rapid clearance by the mononuclear phagocyte system (MPS)[4].

Flame Retardancy Mechanism

In materials science, poly(phosphonate)s are inherently flame retardant. The mechanism operates via a synergistic bimodal pathway:

  • Condensed Phase: Upon thermal stress, the polymer undergoes dehydration and crosslinking, forming a carbonaceous char layer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen[5].

  • Gas Phase: Thermal degradation of the P–C/P–O backbone releases volatile phosphorus radicals (PO·). These species scavenge highly reactive hydrogen (H·) and hydroxyl (OH·) radicals in the flame zone, effectively breaking the oxidative combustion chain reaction[5].

Flame_Retardancy Heat Thermal Stress (Combustion) Polymer Polyphostone Matrix Heat->Polymer Condensed Condensed Phase (Dehydration & Crosslinking) Polymer->Condensed Gas Gas Phase (Volatilization) Polymer->Gas Char Protective Char Layer (Thermal Insulation) Condensed->Char Radicals PO· Radicals Released Gas->Radicals Char->Heat Blocks Heat Transfer Quenching Quenching of H· and OH· (Flame Suppression) Radicals->Quenching

Fig 2. Bimodal flame retardancy mechanism of poly(phosphonate)s.

Lithium-Ion Battery Electrolytes

Ethoxy-phostone is also utilized as a functional additive in non-aqueous electrolytes for lithium-ion batteries[6]. The mechanism involves the electrochemical reduction of the phostone at the anode surface during the initial charge cycles. The cleavage of the heterocycle facilitates the deposition of phosphorus-rich organic/inorganic species, reinforcing the Solid Electrolyte Interphase (SEI) layer. This prevents further solvent degradation while the inherent flame-retardant properties of the phosphorus core mitigate thermal runaway risks[6].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain the necessity of the chemical environment.

Protocol 1: One-Pot Synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide

Causality: This one-pot reaction utilizes a consecutive Michaelis–Arbuzov rearrangement followed by an intramolecular ring-closing reaction. It avoids toxic halogenating agents (like POCl3), ensuring a greener synthesis profile[1].

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a distillation apparatus, combine triethyl phosphite (2.0 equivalents) and 1,3-dibromopropane (1.0 equivalent). Note: Excess phosphite acts as both reactant and solvent.

  • Thermal Activation: Heat the mixture to 120 °C under an inert argon atmosphere.

  • Byproduct Removal: Continuously distill off the evolving ethyl bromide. Causality: Removing the volatile byproduct drives the equilibrium of the Michaelis-Arbuzov reaction forward.

  • Self-Validation Checkpoint 1: Monitor the consumption of 1,3-dibromopropane via 1 H NMR. The reaction is complete when the multiplet at ~3.4 ppm (CH 2​ -Br) disappears.

  • Purification: Separate the crude monomer from oligomeric side products via vacuum distillation (55–60 °C at 0.1 mbar).

  • Self-Validation Checkpoint 2: Confirm monomer purity via 31 P NMR. A single sharp peak at ~35.2 ppm in CDCl 3​ confirms the pure ethoxy-phostone[1].

Protocol 2: Dual-Organocatalytic ROP of Ethoxy-Phostone

Causality: Strict anhydrous conditions are required because trace water acts as a competing initiator, leading to uncontrolled molecular weights.

  • System Preparation: Transfer 2-ethoxy-1,2-oxaphospholane 2-oxide (Monomer) into a flame-dried Schlenk tube inside a nitrogen-filled glovebox.

  • Initiator Addition: Add a precise volume of benzyl alcohol (Initiator) stock solution in dry toluene. Target a Monomer:Initiator ratio of 100:1.

  • Catalyst Injection: Add 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU, 5 equivalents relative to initiator) and DBU (5 equivalents). Causality: TU activates the monomer via hydrogen bonding, while DBU deprotonates the alcohol. Adding them simultaneously prevents premature base-catalyzed transesterification.

  • Propagation: Stir the reaction mixture at room temperature.

  • Self-Validation Checkpoint 3: Extract 50 μ L aliquots at 2-hour intervals. Quench with acetic acid and analyze via 31 P NMR. Track the shift from monomer (~35.2 ppm) to polymer (~32.5 ppm) to calculate conversion kinetics.

  • Termination & Purification: Once conversion exceeds 90%, quench the polymerization with an excess of acetic acid (20 mg/mL in toluene) to neutralize the DBU. Precipitate the polymer dropwise into cold diethyl ether, filter, and dry under vacuum.

Conclusion

2-Ethoxy-1,2-oxaphospholane 2-oxide represents a pivotal monomer in modern polymer chemistry. Its unique P–C/P–O heterocyclic structure resolves the hydrolytic instability inherent to traditional cyclic phosphates. By leveraging orthogonal dual-organocatalysis (DBU/TU), researchers can achieve highly controlled ring-opening polymerizations. The resulting in-chain poly(phosphonate)s exhibit versatile mechanisms of action—from forming hydration-layer "stealth" coatings in nanomedicine to acting as radical-quenching flame retardants in advanced materials and battery electrolytes.

References

  • Bauer, K. N., Liu, L., Andrienko, D., Wagner, M., Macdonald, E. K., Shaver, M. P., & Wurm, F. R. (2018). Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity. Macromolecules.[Link]

  • Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry.[Link]

  • Jow, T. R., Xu, K., Borodin, O., & Ue, M. (Eds.). (2014). Electrolytes For Lithium and Lithium-Ion Batteries. Springer Science+Business Media.[Link]

  • Wurm, F. R., et al. (2019). Polyphosphoester Surfactants as General Stealth Coatings for Polymeric Nanocarriers. Progress in Polymer Science / ResearchGate.[Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 2-Ethoxy-1,2-oxaphospholane 2-oxide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-1,2-oxaphospholane 2-oxide Authored by a Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-1,2-oxaphospholane 2-oxide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a cyclic phosphonate of interest in various chemical research and development sectors. Leveraging fundamental principles of mass spectrometry and drawing parallels from the fragmentation of related organophosphorus compounds, this document offers researchers, scientists, and drug development professionals a robust framework for identifying and characterizing this molecule and its metabolites.

Introduction: The Significance of 2-Ethoxy-1,2-oxaphospholane 2-oxide

2-Ethoxy-1,2-oxaphospholane 2-oxide belongs to the class of organophosphorus compounds, which are ubiquitous in fields ranging from medicinal chemistry to materials science. The five-membered oxaphospholane ring imparts specific chemical properties and reactivity, making it a valuable building block in synthesis.[1] Understanding its stability and degradation pathways under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for elucidating its role in various chemical reactions.

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[2] By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a fragmentation pattern is generated that serves as a molecular fingerprint. This guide will delve into the predicted fragmentation pathways of 2-Ethoxy-1,2-oxaphospholane 2-oxide under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques.

Predicted Fragmentation Pathways

The fragmentation of organophosphorus compounds is significantly influenced by the substituents on the phosphorus atom.[3][4] For 2-Ethoxy-1,2-oxaphospholane 2-oxide, with its alkyl (ethoxy) and cyclic (oxaphospholane) moieties, a combination of characteristic fragmentation reactions is anticipated.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing rich structural information.[5] The initial step is the formation of a molecular ion (M+•).

The primary fragmentation pathways for alkyl organophosphorus compounds often involve rearrangements and cleavage of the substituent groups.[6] A key fragmentation mechanism for compounds with ethyl esters is the McLafferty rearrangement.[5]

Key Predicted EI Fragmentation Steps:

  • Loss of Ethylene (C2H4) via McLafferty Rearrangement: The molecular ion can undergo a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the phosphoryl oxygen, followed by the elimination of a neutral ethylene molecule.

  • Alpha-Cleavage: Cleavage of the C-O bond of the ethoxy group can lead to the loss of an ethoxy radical (•OCH2CH3) or an ethylene molecule (C2H4) with a hydrogen transfer.

  • Ring Opening and Cleavage: The oxaphospholane ring can undergo cleavage, leading to the loss of small neutral molecules such as ethene or formaldehyde, resulting in the formation of various phosphorus-containing fragment ions.

  • Formation of Stable Phosphorus Ions: Subsequent fragmentations can lead to the formation of stable ions like [H4PO4]+ (m/z = 98.9845), a characteristic fragment for many alkyl organophosphorus compounds.[3][4]

EI_Fragmentation M [M]+• (m/z 150) A [M - C2H4]+• (m/z 122) M->A - C2H4 (McLafferty) B [M - C2H5O]+ (m/z 105) M->B - •OC2H5 D [C2H5OPO2H]+ (m/z 108) M->D Ring Opening C [M - C2H4 - C2H4]+• (m/z 94) A->C - C2H4 ESI_Fragmentation MH [M+H]+ (m/z 151) A [M+H - C2H4]+ (m/z 123) MH->A - C2H4 B [M+H - C2H5OH]+ (m/z 105) MH->B - C2H5OH C Ring-Opened Ion MH->C Ring Opening

Caption: Predicted ESI Fragmentation of 2-Ethoxy-1,2-oxaphospholane 2-oxide.

Data Summary

The following table summarizes the predicted key ions for 2-Ethoxy-1,2-oxaphospholane 2-oxide (Molecular Weight: 150.10 g/mol ).

Ionization ModePredicted Ionm/z (Mass-to-Charge Ratio)Proposed Origin
EI [M]+•150Molecular Ion
[M - C2H4]+•122McLafferty Rearrangement
[M - C2H5O]+105Loss of Ethoxy Radical
[C3H6PO3]+109Ring Fragmentation
ESI (+) [M+H]+151Protonated Molecule
[M+Na]+173Sodium Adduct
[M+H - C2H4]+123Loss of Ethylene from [M+H]+
[M+H - C2H5OH]+105Loss of Ethanol from [M+H]+

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for the analysis of the neat compound or a solution in a volatile organic solvent.

Workflow Diagram:

GCMS_Workflow Sample Sample Preparation (Dilute in Dichloromethane) Injection GC Injection (1 µL, Splitless) Sample->Injection Separation Chromatographic Separation (e.g., HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole or Ion Trap) Ionization->Analysis Data Data Acquisition & Interpretation Analysis->Data

Caption: GC-MS workflow for EI analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Ethoxy-1,2-oxaphospholane 2-oxide in dichloromethane.

  • GC Conditions:

    • Injector: 250°C, Splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This protocol is suitable for analyzing the compound in solutions, particularly for reaction monitoring or metabolite identification.

Workflow Diagram:

LCMS_Workflow Sample Sample Preparation (Dilute in Methanol/Water) Injection LC Injection (5 µL) Sample->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) (Positive Mode) Separation->Ionization Analysis Tandem MS (MS/MS) Analysis (Collision-Induced Dissociation) Ionization->Analysis Data Data Acquisition & Interpretation Analysis->Data

Caption: LC-MS workflow for ESI analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the [M+H]+ precursor ion (m/z 151) using a collision energy of 10-30 eV.

Conclusion

The mass spectrometric fragmentation of 2-Ethoxy-1,2-oxaphospholane 2-oxide is predicted to follow established pathways for alkyl phosphonates, including McLafferty rearrangements and characteristic ring-opening reactions. The specific fragments observed will be dependent on the ionization technique employed, with EI providing more extensive fragmentation and ESI offering softer ionization with controlled fragmentation via MS/MS. The experimental protocols outlined in this guide provide a solid foundation for the empirical determination and confirmation of these fragmentation patterns, enabling confident structural elucidation and characterization of this important organophosphorus compound.

References

  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography-Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 680. Available at: [Link]

  • Hong, J. (n.d.). Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. Journal of the Korean Chemical Society. Available at: [Link]

  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • (n.d.). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. John Wiley & Sons, Ltd. Available at: [Link]

  • (n.d.). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • (n.d.). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. ResearchGate. Available at: [Link]

  • (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1), 2-ethoxy-1,3,2-dioxaphospholane 2-oxide (2), 2-methoxy1,2-oxaphospholane 2-oxide (3), 2-ethoxy-1,2-oxaphospholane 2-oxide (4), and 2-phenyl-1,2-oxaphospholane 2-oxide (5). ResearchGate. Available at: [Link]

  • Azoulay, S., et al. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1244–1250. Available at: [Link]

  • (n.d.). 2-Ethoxy-2,3-dihydro[d]o[2][3]xaphosphole 2-oxide in the synthesis of dialkyl(diaryl)(2-hydroxybenzyl)phosphine oxides. ResearchGate. Available at: [Link]

  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

The Emergent Catalyst Toolkit: Application Notes for 2-Ethoxy-1,2-oxaphospholane 2-oxide and its P-Chirogenic Derivatives

Abstract This technical guide provides an in-depth exploration of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a versatile cyclic phosphate ester. While not a catalyst in its own right, this compound serves as a critical and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a versatile cyclic phosphate ester. While not a catalyst in its own right, this compound serves as a critical and efficient precursor for a class of P-chirogenic γ-hydroxypropyl phosphine oxides. These derivatives are emerging as highly promising ligands for transition metal-catalyzed asymmetric synthesis. This document outlines the synthesis of the precursor, its conversion into functional phosphine oxide ligands, and provides detailed protocols for their prospective application in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in modern synthetic chemistry. The causality behind experimental design, the mechanistic underpinnings of the catalytic cycle, and methods for further derivatization are discussed to provide researchers with a comprehensive and field-proven resource.

Introduction: The Strategic Value of 2-Ethoxy-1,2-oxaphospholane 2-oxide

Organophosphorus compounds are ubiquitous in catalysis, serving as ligands that critically influence the activity, selectivity, and stability of metal catalysts.[1] Among these, molecules possessing a stereogenic phosphorus center (P-chirogenic) are of immense interest for asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules vital for the pharmaceutical and agrochemical industries.[2]

2-Ethoxy-1,2-oxaphospholane 2-oxide has emerged not as a direct catalyst, but as a powerful and strategically significant building block. Its five-membered ring is activated towards nucleophilic attack due to ring strain, a property that has been extensively documented.[3] This reactivity allows for a highly regioselective ring-opening reaction, which serves as the foundation for synthesizing a diverse library of P-chirogenic phosphinates and phosphine oxides.[4][5] The key value proposition of this precursor is its ability to introduce a γ-hydroxypropyl chain and a new P-C bond simultaneously and stereospecifically at the phosphorus center. The resulting γ-hydroxypropyl phosphine oxides are bifunctional molecules, featuring a "hard" oxygen donor (from the hydroxyl group) and a "soft" phosphorus center (after reduction of the phosphine oxide), making them ideal candidates for P,O-bidentate ligands.[3]

This guide will first detail the synthetic pathway to access these valuable P-chirogenic building blocks, starting from the synthesis of the oxaphospholane precursor itself.

Synthesis and Derivatization Workflow

The overall strategy involves a three-stage process: (1) Synthesis of the 2-Ethoxy-1,2-oxaphospholane 2-oxide precursor, (2) Nucleophilic ring-opening to generate P-chirogenic γ-hydroxypropyl phosphine oxides, and (3) Optional reduction to the corresponding phosphine ligands.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ligand Synthesis cluster_2 Stage 3: Ligand Modification A 1,3-Propanediol + Ethyl Phosphorodichloridate B 2-Ethoxy-1,2-oxaphospholane 2-oxide A->B Cyclization D P-Chirogenic γ-Hydroxypropyl Phosphine Oxide B->D Nucleophilic Ring-Opening C Grignard Reagent (R-MgX) C->D F P-Chirogenic γ-Hydroxypropyl Phosphine (P,O-Ligand) D->F Reduction G Asymmetric Catalysis (e.g., Pd-AAA) D->G Use as Ligand in Catalysis E Reducing Agent (e.g., Hydrosilane) E->F F->G Use as Ligand in Catalysis G cluster_ligand Ligand's Role A Pd(0)L* C π-Allyl-Pd(II)L* (Key Chiral Intermediate) A->C Oxidative Addition B Allylic Substrate B->C E Chiral Product C->E Nucleophilic Attack (Enantiodetermining Step) D Nucleophile (Nu⁻) D->E E->A Reductive Elimination L L* = P-Chirogenic P,O-Ligand (γ-hydroxypropyl phosphine oxide)

Sources

Application

Application Notes and Protocols: Facile Synthesis of Cyclic Phosphinates via Ring-Opening of 2-Ethoxy-1,2-oxaphospholane 2-oxide

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of functionalized γ-hydroxypropyl phosphinates. The strategy leverages the high reactivity of 2-Ethoxy-1,2-oxaphos...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of functionalized γ-hydroxypropyl phosphinates. The strategy leverages the high reactivity of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a five-membered cyclic phosphonate, which undergoes efficient and regioselective ring-opening upon reaction with organometallic nucleophiles. This method offers a robust and versatile route to P-chirogenic (±)-phosphinates, which are valuable structural motifs in medicinal chemistry and drug design.[1][2] We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, present characterization data, offer troubleshooting advice, and discuss the applications of these compounds in drug development.

Introduction: The Significance of Phosphinates and the Utility of Oxaphospholanes

Organophosphorus compounds, particularly those containing a phosphorus-carbon bond, are of immense interest to the pharmaceutical industry.[3] Phosphinates, which feature two P-C bonds and a P=O moiety, often serve as effective bioisosteres of carboxylates and phosphates.[4] This mimicry allows them to function as transition-state analogues, leading to potent enzyme inhibitors for a wide range of therapeutic targets.[4][5] Consequently, phosphinate-containing molecules have been successfully incorporated into drugs for treating hypertension and cancer.[2]

The synthesis of structurally diverse phosphinates, however, can be challenging. Traditional methods often require harsh conditions or multi-step procedures.[6] A more elegant and efficient approach involves the nucleophilic ring-opening of cyclic phosphonate precursors.[1] Specifically, five-membered cyclic esters like 2-Ethoxy-1,2-oxaphospholane 2-oxide exhibit significantly enhanced reactivity—up to 10⁸ times faster than their acyclic counterparts—due to inherent ring strain.[1] This high reactivity allows for clean and regioselective cleavage of the endocyclic P–O bond by a variety of nucleophiles, providing a direct and reliable pathway to valuable phosphinate building blocks.[1][7]

Reaction Mechanism: Nucleophilic Attack and Ring Cleavage

The core of this synthetic strategy is the reaction between the electrophilic phosphorus center of 2-Ethoxy-1,2-oxaphospholane 2-oxide and a carbon-based nucleophile, typically a Grignard or organolithium reagent. The reaction proceeds via a nucleophilic substitution mechanism at the pentavalent phosphorus atom.

Causality of the Mechanism:

  • Activation by Ring Strain: The five-membered ring of the oxaphospholane is constrained, making the phosphorus atom highly susceptible to nucleophilic attack. This strain facilitates the formation of a trigonal bipyramidal (TBP) intermediate.[1]

  • Nucleophilic Attack: The carbanion from the Grignard reagent (R-MgX) attacks the electron-deficient phosphorus atom.

  • Regioselective Bond Cleavage: The incoming nucleophile and the departing ethoxy group initially occupy apical and equatorial positions in the TBP intermediate. Pseudorotation is followed by the exclusive cleavage of the endocyclic P-O bond, which is favored as it relieves the ring strain. This step is highly regioselective, leading to a single ring-opened product.[1]

  • Product Formation: The final product is a γ-hydroxypropyl phosphinate, where a new P-C bond has been formed and the cyclic structure has been opened to reveal a hydroxyl group.

The overall transformation is depicted below:

G cluster_0 Reaction Pathway start 2-Ethoxy-1,2-oxaphospholane 2-oxide + R-MgX intermediate Trigonal Bipyramidal (TBP) Intermediate start->intermediate Nucleophilic Attack at P product γ-Hydroxypropyl Phosphinate Product intermediate->product Endocyclic P-O Bond Cleavage (Ring Opening)

Caption: Mechanism of phosphinate synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-Ethoxy-1,2-oxaphospholane 2-oxide with a Grignard reagent. Caution: This reaction must be carried out under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and air.

Materials and Reagents
  • 2-Ethoxy-1,2-oxaphospholane 2-oxide

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried round-bottom flasks and magnetic stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone or ice/water)

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Reaction Procedure
  • Flask Preparation: Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-Ethoxy-1,2-oxaphospholane 2-oxide (1.0 eq., e.g., 1.50 g, 10 mmol). Dissolve it in 30 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting solution to 0 °C using an ice/water bath.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.1 eq., e.g., 11 mL of a 1.0 M solution) dropwise to the stirred solution over 15-20 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete (monitor by TLC or ³¹P NMR).

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise. A white precipitate (magnesium salts) will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of Ethyl Acetate.

  • Washing and Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 20% to 80% Ethyl Acetate in Hexanes.

  • Characterization: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the pure γ-hydroxypropyl phosphinate.

Caption: Experimental workflow for phosphinate synthesis.

Data Presentation and Characterization

The success of the synthesis is confirmed using standard analytical techniques. The following table summarizes typical results for this protocol with various Grignard reagents.

EntryGrignard Reagent (R-MgX)Product R GroupTypical Yield³¹P NMR (δ, ppm)
1Phenylmagnesium bromidePhenyl85-95%35-40
2Methylmagnesium bromideMethyl70-80%45-50
3Allylmagnesium bromideAllyl80-90%40-45
4Benzylmagnesium chlorideBenzyl75-85%42-48

Key Characterization Signatures:

  • ³¹P NMR: The appearance of a single peak in the range of δ 35-50 ppm is indicative of phosphinate formation. The starting phosphonate appears around δ 20-25 ppm.

  • ¹H NMR: Look for new signals corresponding to the protons of the added 'R' group and the characteristic multiplets of the -CH₂CH₂CH₂OH chain. A broad singlet for the -OH proton will also be present.

  • ¹³C NMR: The appearance of a new carbon signal coupled to phosphorus confirms the formation of the P-C bond.

  • Mass Spectrometry (CI or ESI+): The mass spectrum should show a clear [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the desired product.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Grignard reagent. 2. Wet glassware or solvents. 3. Impure starting material.1. Titrate the Grignard reagent before use or use a fresh bottle. 2. Rigorously dry all glassware in an oven and use freshly distilled/anhydrous solvents. 3. Purify the 2-Ethoxy-1,2-oxaphospholane 2-oxide if necessary.
Multiple Products/ Side Reactions 1. Reaction temperature was too high. 2. Grignard reagent was added too quickly. 3. Reaction of the product's hydroxyl group with the Grignard reagent.1. Maintain the reaction temperature at 0 °C or lower (-78 °C) during addition. 2. Ensure slow, dropwise addition of the nucleophile. 3. Use of only a slight excess (1.05-1.1 eq.) of the Grignard reagent can minimize this.
Difficulty in Purification 1. Product co-elutes with byproducts. 2. Product is streaking on the silica gel column.1. Optimize the eluent system for column chromatography; try different solvent mixtures (e.g., Dichloromethane/Methanol). 2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.

Applications in Drug Development

The γ-hydroxypropyl phosphinates synthesized via this protocol are not merely final products but versatile intermediates for further chemical elaboration.

  • Enzyme Inhibitors: The phosphinate core is a proven pharmacophore for inhibiting metalloproteases and other enzymes. The γ-hydroxypropyl handle provides a convenient point for further functionalization, allowing for the synthesis of complex phosphinopeptides and other targeted inhibitors.[4]

  • Prodrugs: The hydroxyl group can be esterified to create prodrugs with improved bioavailability or targeted delivery profiles. This is a common strategy for phosphorus-containing drugs, which are often highly polar.[8][9]

  • Building Blocks: These molecules can be used in a variety of coupling reactions to build larger, more complex molecular architectures for screening in drug discovery programs. The P-chiral center also opens avenues for the development of stereoselective therapeutics.[1]

References

  • Virieux, D., Owsianik, K., Béchelle, C., & Cristau, H. J. (2014). Synthesis and biological applications of phosphinates and derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 958-975. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868-3935. [Link]

  • Ghanem, E., & Halbfinger, E. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1297-1303. [Link]

  • Kozłowska, J., & Drabowicz, J. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Materials, 17(15), 3447. [Link]

  • Keglevich, G. (2020). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Sci, 2(4), 83. [Link]

  • Berger, O., & Montchamp, J. L. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry, 14(31), 7552-7562. [Link]

  • Siodłak, D. (2022). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules, 27(19), 6614. [Link]

  • Virieux, D., et al. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives. ResearchGate. [Link]

  • Verbelen, B., Dehaen, W., & Binnemans, K. (2018). Novel approach to phosphinates and phosphonates. SOLVOMET. [Link]

  • Xu, F., et al. (2016). A simple protocol for the synthesis of α-substituted phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1484-1487. [Link]

  • Galkina, I. V., et al. (2022). Cyclic 1H-Phospolane Oxides as a Potential Candidate for Cancer Therapy. Molecules, 27(22), 8031. [Link]

  • He, H., et al. (2021). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 26(4), 815. [Link]

  • Pradere, U., et al. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. [Link]

  • Baszczyňski, O., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(19), 6689. [Link]

  • Ghanem, E., & Halbfinger, E. (2015). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),... ResearchGate. [Link]

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Method

Ring-Opening Polymerization of 2-Ethoxy-1,2-oxaphospholane 2-oxide: A Detailed Guide for Advanced Biomaterial Synthesis

Introduction: The Promise of Polyphosphoesters in Biomedical Applications Polyphosphoesters (PPEs) are a highly versatile class of biodegradable polymers that have garnered significant attention within the biomedical fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Polyphosphoesters in Biomedical Applications

Polyphosphoesters (PPEs) are a highly versatile class of biodegradable polymers that have garnered significant attention within the biomedical field.[1][2] Their defining characteristic is the presence of a phosphoester bond in the polymer backbone, a feature that imparts tunable degradation rates and excellent biocompatibility.[1][3] This structural similarity to natural biomacromolecules like nucleic acids makes them particularly attractive for applications such as drug delivery, gene therapy, and tissue engineering.[2][4][5] The ability to precisely control the polymer's properties, including hydrophilicity and thermal stability, by modifying the side groups attached to the pentavalent phosphorus atom further enhances their utility.[3][6]

Among the various synthetic routes to PPEs, the ring-opening polymerization (ROP) of cyclic phosphoesters stands out as a robust and efficient method for producing well-defined polymers with controlled molecular weights and narrow polydispersity.[3][7] This guide focuses specifically on the ROP of 2-ethoxy-1,2-oxaphospholane 2-oxide, a key monomer for the synthesis of poly(ethyl ethylene phosphate) (PEEP), a hydrophilic and biocompatible PPE. We will delve into the mechanistic intricacies of this polymerization, provide detailed experimental protocols, and discuss the characterization of the resulting polymers, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of these advanced biomaterials.

Mechanistic Insights: Controlling the Polymerization

The ROP of 2-ethoxy-1,2-oxaphospholane 2-oxide can proceed through different mechanisms, primarily cationic and anionic pathways, depending on the choice of initiator and catalyst.[8][9] The selection of the polymerization mechanism is critical as it dictates the level of control over the polymer architecture.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is typically initiated by electrophilic species such as strong protonic acids or Lewis acids.[9][10] The initiation involves the activation of the monomer by the initiator, leading to the formation of a tertiary oxonium ion as the propagating species.[9] While effective in inducing polymerization, traditional cationic methods can sometimes be associated with side reactions, such as chain transfer, which can broaden the molecular weight distribution.[9] However, the development of "living" or controlled cationic polymerization techniques, often involving the generation of "dormant" species, has allowed for greater control over the polymerization process.[11]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP, initiated by nucleophiles like alkoxides or amines, offers a high degree of control over the polymerization, often proceeding in a living manner.[12][13][14] This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersities, which is crucial for many biomedical applications. The initiation step involves the nucleophilic attack of the initiator on the phosphorus atom of the cyclic monomer, leading to the opening of the ring and the formation of a propagating alkoxide species.

Organocatalyzed Ring-Opening Polymerization

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP.[15][16][17] Catalysts such as N-heterocyclic carbenes (NHCs), phosphazene bases, and bifunctional thiourea-amines can effectively promote the controlled polymerization of cyclic esters and phosphoesters.[7][18][19] These catalysts often operate through a cooperative activation mechanism, where one part of the catalyst activates the monomer while another activates the initiator or the growing polymer chain.[20] This approach is particularly attractive for biomedical applications as it avoids the potential toxicity associated with residual metal catalysts.[20] For instance, a dual activation system using a Brønsted base and a hydrogen-bond donor can facilitate a controlled ROP of cyclic phosphoesters, yielding polymers with predictable molecular weights and narrow polydispersities.[7]

Caption: Mechanisms for the ROP of 2-ethoxy-1,2-oxaphospholane 2-oxide.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of poly(ethyl ethylene phosphate) via organocatalyzed ROP. These methods are designed to be reproducible and scalable, providing a solid foundation for further research and development.

Materials and Reagents
  • 2-Ethoxy-1,2-oxaphospholane 2-oxide (monomer): Synthesized according to established literature procedures or purchased from a reliable supplier. The monomer must be rigorously purified, typically by distillation under reduced pressure, to remove any impurities that could interfere with the polymerization.

  • Initiator (e.g., Benzyl alcohol): Dried over molecular sieves or distilled prior to use.

  • Catalyst System (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Thiourea (TU)): DBU should be distilled under reduced pressure. TU should be dried under vacuum.

  • Solvent (e.g., Dichloromethane, Toluene): Anhydrous grade, further dried using a solvent purification system or by distillation over a suitable drying agent (e.g., CaH₂).

  • Precipitation Solvent (e.g., Cold diethyl ether or hexane): Reagent grade.

  • Inert Gas: High-purity argon or nitrogen.

  • Standard Schlenk line and glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.

Protocol 1: Small-Scale Organocatalyzed ROP in Dichloromethane

This protocol is suitable for initial screening of reaction conditions and for synthesizing small quantities of polymer for characterization.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the monomer (e.g., 1 M in dry dichloromethane).

    • Prepare stock solutions of the initiator (e.g., 0.1 M in dry dichloromethane) and catalysts (e.g., DBU and TU, 0.1 M in dry dichloromethane).

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer stock solution.

    • Add the appropriate volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 50:1).

    • Add the required volumes of the DBU and TU stock solutions (a typical catalyst loading is 1-5 mol% relative to the monomer).

  • Polymerization:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Purification:

    • Once the desired conversion is reached (typically >95%), quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

    • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether or hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold diethyl ether or hexane and dry it under vacuum to a constant weight.

Caption: Workflow for small-scale organocatalyzed ROP.

Protocol 2: Bulk Polymerization

Bulk polymerization avoids the use of solvents, offering a greener and more atom-economical approach.

  • Reaction Setup:

    • In a flame-dried Schlenk tube, add the purified monomer, initiator, and catalysts in the desired ratios under an inert atmosphere.

    • Ensure thorough mixing of the components.

  • Polymerization:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-100 °C).

    • Stir the mixture if possible, or ensure homogeneity by occasional agitation.

  • Purification:

    • After the desired reaction time, cool the reaction to room temperature.

    • Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Precipitate, wash, and dry the polymer as described in Protocol 1.

Polymer Characterization: Verifying Success

Thorough characterization of the synthesized poly(ethyl ethylene phosphate) is essential to confirm its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR): NMR is the primary tool for confirming the chemical structure of the polymer and for determining the monomer conversion. The disappearance of the monomer peaks and the appearance of the characteristic polymer peaks in the respective spectra confirm successful polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a controlled or living polymerization.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF can provide detailed information about the polymer chain structure, including the end groups, and can be used to confirm the molecular weight of low molecular weight polymers.

Data Presentation: Quantitative Analysis

The following table summarizes typical results that can be expected from the controlled ROP of 2-ethoxy-1,2-oxaphospholane 2-oxide, illustrating the effect of the monomer-to-initiator ratio on the polymer's molecular weight and polydispersity.

Entry[M]/[I] RatioCatalyst SystemConversion (%)Mn (Theoretical) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)
125:1DBU/TU>95380037001.10
250:1DBU/TU>95760074001.12
3100:1DBU/TU>9515200148001.15

Note: The theoretical molecular weight is calculated as: Mn (theoretical) = ([M]/[I]) × (MW of monomer) + (MW of initiator).

Field-Proven Insights and Troubleshooting

  • Monomer Purity is Paramount: The presence of impurities, especially water, can lead to uncontrolled initiation and chain transfer reactions, resulting in polymers with broad molecular weight distributions. Rigorous purification of the monomer is therefore crucial for achieving a controlled polymerization.

  • Inert Atmosphere is Essential: The propagating species in both anionic and some organocatalyzed ROPs are sensitive to oxygen and moisture. Maintaining a strict inert atmosphere throughout the experiment is critical.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the polymerization rate and control. For organocatalyzed systems, the ratio of the co-catalysts (e.g., DBU to TU) may need to be optimized for a specific monomer and initiator combination.

  • Temperature Control: The reaction temperature can affect the polymerization kinetics and the occurrence of side reactions. While higher temperatures generally lead to faster polymerization rates, they can also increase the likelihood of side reactions such as transesterification, which can broaden the PDI.[21]

Conclusion: A Versatile Platform for Advanced Biomaterials

The ring-opening polymerization of 2-ethoxy-1,2-oxaphospholane 2-oxide provides a powerful and versatile platform for the synthesis of well-defined, biocompatible, and biodegradable polyphosphoesters.[1][6][22] By carefully selecting the polymerization mechanism and reaction conditions, researchers can precisely control the molecular weight, architecture, and functionality of the resulting polymers. This level of control is essential for the rational design of advanced biomaterials for a wide range of applications in drug delivery, regenerative medicine, and beyond.[4][5][16] The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting class of polymers.

References

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  • Recent Advances in Polyphosphoester and Polyphosphoramidate-Based Biomaterials. (2008-06-20).
  • Polyphosphoesters: New Trends in Synthesis and Drug Delivery Applications. | Semantic Scholar.
  • Polyphosphoesters: new trends in synthesis and drug delivery - Advanced Science News. (2016-10-31).
  • Blood Compatibility of Hydrophilic Polyphosphoesters - PubMed. (2022-03-21).
  • Polyphosphoesters: New Trends in Synthesis and Drug Delivery Applications - PubMed.
  • Polyphosphoesters: New Trends in Synthesis and Drug Delivery Applications | Request PDF.
  • Blood Compatibility of Hydrophilic Polyphosphoesters | ACS Applied Bio Materials. (2022-02-24).
  • Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. (2018-12-15).
  • Kinetics and Mechanism of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane Polymerization Initiated by Stannous Octoate | Request PDF - ResearchGate.
  • Two-component initiator systems for the ring-opening polymerization of oligomeric cyclic bisphenol-A carbonates: Thein situ cleavage of disulfides by triarlyphosphines - Scite.ai.
  • Mechanistic Insights into the Ring-Opening Polymerization of Cyclic Esters Catalyzed by Phosphonium Carboxybetaines and Catalyst Design - PMC. (2026-03-08).
  • Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems - NSF PAR.
  • Metal-Free Initiator /Catalyst Systems for the Ring Opening Polymerization of Cyclic Ester Monomers.
  • 1 Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers - Wiley-VCH.
  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors - Beilstein Journals. (2015-07-30).
  • Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing).
  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2019-10-10).
  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC.
  • Ring-Opening Polymerization - SciSpace.
  • Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether - The University of Osaka Institutional Knowledge Archive : OUKA.
  • Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing).
  • Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst - OUCI.
  • "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC.
  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023-09-20).
  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC.
  • Anionic ring‑opening copolymerization of styrene oxide with monosubstituted oxiranes: analysis of composition of prepared new copolyether‑diols by MALDI‑TOF mass spectrometry. (2019-01-10).

Sources

Application

Advanced Surface Functionalization and Stealth Coating using 2-Ethoxy-1,2-oxaphospholane 2-oxide

Executive Summary As nanomedicine and targeted drug delivery systems evolve, the limitations of poly(ethylene glycol) (PEG)—specifically its lack of biodegradability and the rising clinical prevalence of anti-PEG antibod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As nanomedicine and targeted drug delivery systems evolve, the limitations of poly(ethylene glycol) (PEG)—specifically its lack of biodegradability and the rising clinical prevalence of anti-PEG antibodies—have necessitated the development of next-generation stealth coatings. Polyphosphoesters (PPEs) have emerged as highly tunable, biodegradable alternatives. Specifically, the cyclic phosphonate monomer 2-ethoxy-1,2-oxaphospholane 2-oxide (also known as ethoxy phostone or EPP) serves as a critical building block for synthesizing water-soluble poly(phosphonate)s. These polymers provide exceptional stealth properties, resisting non-specific protein adsorption while allowing for controlled hydrolytic degradation in physiological environments[1].

This application note provides an authoritative guide on the polymerization of 2-ethoxy-1,2-oxaphospholane 2-oxide and its subsequent application in the surface functionalization of nanocarriers.

Mechanistic Principles of Phostone Polymerization and Stealth Coating

Structural Advantages of Ethoxy Phostone

Unlike traditional polyphosphates, polyphosphonates derived from 2-ethoxy-1,2-oxaphospholane 2-oxide feature a direct, stable carbon-phosphorus (C-P) bond linking the ethoxy side chain to the phosphorus center, alongside degradable phosphorus-oxygen (P-O) bonds in the polymer backbone[2]. This architectural distinction is crucial: the stable C-P bond prevents premature cleavage of the hydrophilic side chain, maintaining the polymer's stealth hydration layer, while the P-O backbone remains susceptible to gradual hydrolytic and enzymatic cleavage, ensuring complete clearance from the body and preventing macromolecular accumulation[1][2].

Organocatalyzed Ring-Opening Polymerization (ROP)

The synthesis of well-defined polyphosphonates relies on living anionic ROP. Utilizing an organocatalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) rather than a metal catalyst prevents trace metal contamination—a critical requirement for drug development[3]. DBU acts as a strong amidine base that activates the alcohol initiator (e.g., benzyl alcohol). Because DBU does not strongly coordinate with the polymer backbone, it minimizes unwanted transesterification reactions, yielding polymers with highly predictable molecular weights and low dispersity (Đ < 1.15)[2].

ROP_Pathway I Initiator (e.g., Benzyl Alcohol) P Living Polymer Chain (Polyphosphonate) I->P Nucleophilic Attack C Organocatalyst (DBU) C->P Base Catalysis M Monomer (2-Ethoxy-1,2-oxaphospholane 2-oxide) M->P Ring-Opening Q Quenching Agent (Acetic Acid) P->Q Termination F Purified Stealth Polymer (PPE) Q->F Precipitation

Reaction pathway for the organocatalyzed ROP of 2-ethoxy-1,2-oxaphospholane 2-oxide.

Mechanism of Surface Functionalization

When applied to nanocarriers, PPEs can be utilized as block-copolymer surfactants or covalently grafted chains. The phosphoryl oxygen atoms in the PPE backbone act as potent hydrogen bond acceptors, structuring surrounding water molecules into a dense hydration layer[4]. This layer sterically repels opsonin proteins (such as fibrinogen and immunoglobulin G), effectively camouflaging the nanocarrier from the mononuclear phagocyte system (MPS)[5].

Surface_Functionalization N Bare Nanocarrier (Hydrophobic Core) A Surface Assembly (Non-Covalent/Covalent) N->A S PPE Surfactant (EPP-derived) S->A C Stealth Nanoparticle (Hydration Layer Formed) A->C Coating Process B Biological Milieu (Blood Serum) C->B In vivo Exposure R Protein Repulsion (Reduced Opsonization) B->R Stealth Effect

Workflow of nanocarrier surface functionalization using PPEs to achieve stealth properties.

Quantitative Benchmarking

To justify the transition from PEG to EPP-derived PPEs, empirical comparisons of polymerization control and biological performance are summarized below.

Table 1: Polymerization Kinetics and Properties of EPP-derived Polyphosphonates [2][6]

Parameter Condition / Result Mechanistic Implication
Monomer:Initiator ([M]₀/[I]₀) 50:1 to 200:1 Allows precise tuning of polymer chain length.
Catalyst System DBU (Organocatalyst) Avoids heavy metal toxicity; ensures rapid kinetics.
Reaction Time / Temp < 2 hours at 0 °C Fast propagation; low temperature suppresses transesterification.
Conversion Rate > 95% High atom economy and efficient monomer utilization.

| Dispersity (Đ) | < 1.15 | Highly uniform chain lengths, critical for regulatory approval. |

Table 2: Comparative Stealth Coating Profile: PEG vs. EPP-derived PPE [1][5]

Property Poly(ethylene glycol) (PEG) EPP-derived Polyphosphonate
Water Solubility High High (No Lower Critical Solution Temp)
Main-Chain Biodegradability Non-degradable Highly degradable (Hydrolytic/Enzymatic)
Immunogenicity High (Anti-PEG antibodies) Negligible (Currently observed)
Protein Adsorption Reduction High High (Comparable to Lutensol® AT 50)

| Chemical Versatility | Low (End-group only) | High (Backbone and side-chain functionalization) |

Step-by-Step Methodologies

Protocol 1: Synthesis of Poly(ethylene ethylphosphonate) via Organocatalyzed ROP

Note: This protocol requires strict anhydrous and oxygen-free conditions to prevent moisture from acting as a competing initiator, which would lead to uncontrolled molecular weights.

Materials:

  • 2-Ethoxy-1,2-oxaphospholane 2-oxide (Monomer, rigorously dried over CaH₂ and distilled)

  • Benzyl alcohol (Initiator, anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, Catalyst, anhydrous)

  • Dichloromethane (DCM, anhydrous solvent)

  • Acetic acid (Quenching agent)

Procedure:

  • Preparation: In a nitrogen-filled glovebox, transfer the desired amount of 2-ethoxy-1,2-oxaphospholane 2-oxide (e.g., 2.0 M concentration) into a flame-dried Schlenk flask equipped with a magnetic stir bar[6].

  • Initiation: Add benzyl alcohol to the flask at the calculated [M]₀/[I]₀ ratio (e.g., 50:1 for a target molecular weight of ~7,500 g/mol ). Dissolve the mixture in anhydrous DCM and cool the flask to 0 °C using an ice bath[2].

  • Catalysis: Rapidly inject DBU (typically 0.5 to 1.0 equivalents relative to the initiator) to start the polymerization. The reaction mixture will remain homogeneous.

  • Propagation & Monitoring: Allow the reaction to stir at 0 °C for 1–2 hours. Validation Step: Withdraw a 50 µL aliquot, quench it in CDCl₃ containing trace acetic acid, and analyze via ³¹P NMR. The monomer peak (~35 ppm) should shift entirely to the polymer backbone resonance (~30-32 ppm), indicating >95% conversion[3][6].

  • Quenching: Once target conversion is reached, immediately open the flask to air and inject an excess of acetic acid (relative to DBU). Causality: Acetic acid instantly protonates DBU, halting the living chain ends and preventing interchain transesterification or backbiting that would ruin the polymer's low dispersity[3].

  • Purification: Precipitate the polymer by adding the DCM solution dropwise into a 10-fold excess of cold, vigorously stirred diethyl ether. Recover the polymer via centrifugation. Repeat the precipitation process three times to remove residual DBU-acetate salts and unreacted monomer[6].

  • Drying: Dry the resulting viscous, colorless polymer under high vacuum for 24 hours.

Protocol 2: Surface Functionalization of Polymeric Nanocarriers

This protocol describes the non-covalent stealth coating of hydrophobic nanocarriers (e.g., polystyrene or PLGA nanoparticles) using an amphiphilic PPE block-copolymer surfactant derived from EPP.

Materials:

  • Pre-formed hydrophobic nanocarriers (e.g., 100 nm diameter, suspended in aqueous buffer).

  • Amphiphilic PPE surfactant (e.g., a lipid-PPE or polystyrene-b-PPE block copolymer).

  • Phosphate Buffered Saline (PBS, pH 7.4).

Procedure:

  • Surfactant Preparation: Dissolve the PPE surfactant in nanopure water to create a stock solution of 10 mg/mL. Ensure complete dissolution via mild sonication.

  • Incubation: Add the PPE surfactant stock dropwise to the nanocarrier suspension under constant vortexing. Target a final surfactant concentration that exceeds the critical micelle concentration (CMC) to ensure saturation of the nanoparticle surface (typically 1-2 mg/mL final concentration)[5].

  • Assembly: Incubate the mixture at room temperature for 12 hours on an orbital shaker. Causality: Extended incubation allows the hydrophobic blocks of the surfactant to thermodynamically partition into the hydrophobic core/surface of the nanocarrier, while the hydrophilic polyphosphonate chains extend outward into the aqueous phase.

  • Purification: Remove unbound surfactant by transferring the suspension to a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO). Centrifuge at 4,000 × g for 15 minutes. Wash the retentate three times with fresh PBS.

  • Validation & Quality Control:

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful coating will show a uniform size increase of 5–15 nm (representing the PPE hydration shell) without signs of aggregation.

    • Zeta Potential: Measure the surface charge. The highly negative charge of bare PLGA/polystyrene should shift toward a near-neutral value (e.g., -5 mV to 0 mV), confirming dense surface coverage and charge shielding[5].

Translational Outlook

The utilization of 2-ethoxy-1,2-oxaphospholane 2-oxide to generate polyphosphonate stealth coatings represents a paradigm shift in nanomedicine formulation. By maintaining the steric repulsion capabilities of traditional PEG while introducing main-chain biodegradability, PPEs mitigate the risks of bioaccumulation and accelerated blood clearance (ABC) syndrome triggered by anti-PEG antibodies. Furthermore, the synthetic versatility of the phostone platform allows drug development professionals to easily incorporate active targeting ligands (via end-group click chemistry) while maintaining the stealth properties of the nanocarrier surface[1][7].

References

  • Polymerizing phostones: A fast way to in-chain poly(phosphonate)
  • Water-Soluble Poly(phosphonate)
  • Source: rsc.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Both Poly(ethylene glycol) and Poly(methyl ethylene phosphate)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Ethoxy-1,2-oxaphospholane 2-oxide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help you resolve yield bottlenecks and purity issues in the synthesis of 2-ethoxy-1,2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help you resolve yield bottlenecks and purity issues in the synthesis of 2-ethoxy-1,2-oxaphospholane 2-oxide.

This cyclic phosphonate (a highly reactive phostone) is a critical electrophilic P(V) precursor. Researchers primarily synthesize it to generate P-chirogenic phosphine oxides and phosphinates via regioselective ring-opening with Grignard reagents 1. Because the 5-membered ring is highly strained, the synthesis is prone to competing side reactions, particularly oligomerization and premature hydrolysis.

Below, you will find the mechanistic workflow, a self-validating protocol, and targeted FAQs to ensure your synthesis is reproducible and high-yielding.

Part 1: Mechanistic Pathway & Process Logic

The standard scalable route to 2-ethoxy-1,2-oxaphospholane 2-oxide is a two-stage, one-pot process. It begins with a Michaelis-Arbuzov reaction between triethyl phosphite and 1,3-dibromopropane, followed by a thermally driven intramolecular cyclization. Understanding where this pathway diverges into failure modes is critical for optimizing your yield.

G A Reagents: Triethyl Phosphite + 1,3-Dibromopropane B Stage 1: Michaelis-Arbuzov Reaction (120 °C, 1 atm) A->B Heat applied C Intermediate: Diethyl (3-bromopropyl)phosphonate B->C - Ethyl Bromide (Distilled) D Stage 2: Intramolecular Cyclization (150-160 °C, Vacuum) C->D Heat & Vacuum applied F Failure Mode 1: Oligomerization (Viscous Residue) C->F High Conc. / Poor Vacuum E Target Product: 2-Ethoxy-1,2-oxaphospholane 2-oxide D->E - Ethyl Bromide (Distilled) G Failure Mode 2: Premature Ring-Opening (Hydrolysis) E->G Moisture Exposure

Reaction workflow and common failure modes in oxaphospholane synthesis.

Part 2: Self-Validating Experimental Protocol

Causality & Design: This procedure leverages continuous distillation to shift the chemical equilibrium. Because both the Arbuzov and cyclization steps generate ethyl bromide (EtBr) as a byproduct, tracking the volume of distilled EtBr provides a built-in, real-time metric for reaction conversion 2.

Step-by-Step Methodology (0.4 mol scale):

  • Apparatus Assembly: Equip a flame-dried 500 mL two-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and a short-path distillation head connected to a graduated receiving flask chilled in an ice bath. Causality: The continuous removal of volatile EtBr (bp 38 °C) is thermodynamically required to drive the reaction forward and prevent the reverse nucleophilic attack.

  • Reagent Charging: Under a strict argon atmosphere, add 132.9 g (0.8 mol, 2.0 eq) of anhydrous triethyl phosphite and 80.7 g (0.4 mol, 1.0 eq) of 1,3-dibromopropane. Causality: Using a 2:1 excess of the phosphite dilutes the intermediate, statistically suppressing intermolecular cross-linking (oligomerization).

  • Michaelis-Arbuzov Stage: Heat the reaction mixture to an internal temperature of 120 °C. Self-Validation Check 1: Monitor the volume of the distillate. The theoretical yield of EtBr for this first stage is ~29.8 mL. Maintain 120 °C until at least 27 mL of EtBr is collected. If distillation stops prematurely, the intermediate diethyl (3-bromopropyl)phosphonate has not fully formed. Do not proceed to step 4 until this metric is met.

  • Intramolecular Cyclization: Once the first equivalent of EtBr is collected, gradually increase the internal temperature to 150–160 °C and apply a mild vacuum (e.g., 200 mbar). Self-Validation Check 2: A second equivalent of EtBr will evolve as the ring closes. The cyclization is complete when the total collected EtBr in the receiving flask approaches ~60 mL.

  • Purification: Cool the mixture to room temperature. Switch to a high-vacuum fractional distillation setup (e.g., Kugelrohr or Vigreux column). Collect the target 2-ethoxy-1,2-oxaphospholane 2-oxide at 110–115 °C under 0.1 mbar.

Part 3: Troubleshooting Guides & FAQs

Q1: My overall yield is stuck below 40%, and a highly viscous, non-distillable residue remains in the flask. How do I prevent this? A1: The viscous residue is a poly(alkylene phosphonate) oligomer. This occurs when intermolecular nucleophilic attacks outcompete the desired intramolecular cyclization. Causality & Solution: High concentrations of the intermediate diethyl (3-bromopropyl)phosphonate at elevated temperatures promote oligomerization. To fix this:

  • Ensure a strict 2:1 excess of triethyl phosphite.

  • Maximize the distillation efficiency of ethyl bromide. If EtBr remains dissolved in the reaction matrix, it suppresses the cyclization rate, giving the intermediate more time to oligomerize. Apply a stronger vacuum during the cyclization phase (Step 4) to rapidly evacuate the leaving group.

Q2: I observe unreacted 1,3-dibromopropane in my NMR spectra even after 12 hours of heating. Why isn't the Arbuzov reaction completing? A2: The Michaelis-Arbuzov reaction is highly sensitive to the internal reaction temperature and reflux dynamics. Causality & Solution: 1,3-dibromopropane boils at 167 °C. If your heating mantle is set too low, the reaction kinetics are sluggish. Conversely, if your short-path condenser is inefficient, vaporized 1,3-dibromopropane may co-distill with the ethyl bromide, removing it from the reaction zone. Ensure your internal thermometer reads exactly 120–130 °C, and use a fractionating column if necessary to separate the escaping EtBr from the refluxing dibromopropane.

Q3: When using the purified 2-ethoxy-1,2-oxaphospholane 2-oxide with Grignard reagents, I get a complex mixture of open-chain impurities instead of the expected regioselective P–C bond formation. What happened to my precursor? A3: Your oxaphospholane has likely undergone premature hydrolysis due to moisture exposure. Causality & Solution: Cyclic phosphorus diesters are extremely electrophilic. The thermodynamic strain of the 5-membered ring causes them to undergo acid- or base-catalyzed hydrolysis at rates 105 to 108 times faster than their acyclic analogs 1. This rapid hydrolysis exclusively cleaves the endocyclic P–O bond, ruining the reagent for subsequent P-chirogenic synthesis. Validation: Always check your precursor by 31 P NMR before use. A shift from the expected cyclic phosphonate signal indicates ring-opened impurities. Store the distilled product over activated molecular sieves in a sealed ampoule under argon.

Part 4: Quantitative Data & Process Parameters

Use the following parameter matrix to benchmark your synthesis against expected baseline metrics. Deviations from these parameters directly correlate with the failure modes listed.

Process PhaseInternal Temp (°C)PressureTarget Metric / ValidationCommon Failure Mode
Reagent Mixing 20–251 atm (Argon)Clear, colorless solutionMoisture contamination
Arbuzov Reaction 120–1301 atm (Argon)~30 mL EtBr collectedIncomplete conversion
Cyclization 150–160200 mbar~60 mL total EtBr collectedOligomerization (Viscous residue)
Purification 110–1150.1 mbar>95% purity by 31 P NMRThermal degradation / Charring

Part 5: References

  • Polymerizing phostones: A fast way to in-chain poly(phosphonate)s with adjustable hydrophilicity Source: amazonaws.com (Supporting Information / Experimental Procedures) URL:

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors Source: Beilstein Journal of Organic Chemistry URL:

Sources

Optimization

Technical Support Center: Advanced Purification of 2-Ethoxy-1,2-oxaphospholane 2-Oxide

Welcome to the Technical Support Center for cyclic phosphonate and phostone purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-Ethoxy-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclic phosphonate and phostone purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-Ethoxy-1,2-oxaphospholane 2-oxide (often synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite and 1,3-dibromopropane).

Due to the unique amphiphilic nature and high ring-strain of this 5-membered cyclic phosphonic acid ester, standard purification methods often fail, leading to poor yields or complete product degradation. Below, we provide field-proven troubleshooting insights, quantitative parameters, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my crude reaction mixture contain massive amounts of oligomeric side products, and how do I remove them? The Causality: The synthesis of 2-ethoxy-1,2-oxaphospholane 2-oxide requires elevated temperatures (typically ~120 °C). However, at these temperatures, the highly reactive oxaphospholane ring is susceptible to thermally induced ring-opening polymerization (ROP), forming in-chain poly(phosphonate)s. The Solution: To prevent further oligomerization, the crude monomer must be rapidly separated from the oligomeric matrix immediately after the consumption of the alkyl halide. This is achieved via a short-path high-vacuum distillation. The oligomers will remain in the distillation pot, while the enriched monomer distills over[1].

Q2: During silica gel chromatography, my product streaks or co-elutes with unreacted starting materials. How can I improve resolution? The Causality: 2-Ethoxy-1,2-oxaphospholane 2-oxide is a highly polar, amphiphilic molecule. If you use a static, non-polar solvent system (like hexane/ethyl acetate), the cyclic phosphonate will bind too strongly to the stationary phase, causing severe streaking. The Solution: Implement a strict step-gradient protocol. First, flush the column with a moderately polar solvent (100% ethyl acetate) to elute non-polar alkyl halides and trace oligomeric byproducts. Then, abruptly switch to a highly polar, aprotic solvent (100% acetone) to cleanly desorb and elute the target cyclic phosphonate[1].

Q3: My product degrades or hydrolyzes during vacuum distillation. What is the root cause? The Causality: The endocyclic P–O bond of oxaphospholanes is highly sensitive to nucleophilic attack and hydrolysis, undergoing cleavage orders of magnitude faster than acyclic analogs[2]. If your vacuum is insufficient (e.g., >1 mbar), the required boiling temperature increases significantly. This excess thermal energy, combined with trace moisture, provides the activation energy for ring-opening hydrolysis, forming acyclic phosphonic acids. The Solution: Maintain a strict high vacuum (≤0.1 mbar) to depress the boiling point to 55–60 °C, preserving the structural integrity of the oxaphospholane ring.

Part 2: Quantitative Data & Purification Parameters

To facilitate easy comparison and experimental planning, the critical physical properties and purification parameters are summarized below:

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 150.11 g/mol Determines mass-to-mole conversions for catalyst loading.
Distillation Temp. 55–60 °CRequires high vacuum to prevent thermal ring-opening polymerization.
Required Vacuum 0.1 mbarDepresses the boiling point; minimizes heat exposure.
Chromatography Eluent 1 100% Ethyl AcetateFlushes unreacted 1,3-dibromopropane and non-polar impurities.
Chromatography Eluent 2 100% AcetoneHighly polar aprotic solvent required to desorb the product from silica.
Product Appearance Colorless LiquidIndicates successful removal of colored oligomeric byproducts.

Part 3: Self-Validating Experimental Protocols

The following methodologies must be executed sequentially. Distillation acts as a bulk separation technique, while chromatography provides the final analytical-grade polish.

Protocol A: High-Vacuum Fractional Distillation

Objective: Separate the crude monomer from oligomeric poly(phosphonate)s.

  • Apparatus Setup: Assemble a short-path distillation head connected to a high-vacuum pump. Self-Validation Check: Ensure the system holds a vacuum of at least 0.1 mbar before heating. Use a liquid nitrogen cold trap to prevent moisture ingress.

  • Degassing: Transfer the crude, solvent-free reaction mixture to the distillation pot. Apply the 0.1 mbar vacuum at room temperature for 15 minutes to strip any residual volatile ethyl bromide.

  • Fore-run Removal: Gradually heat the oil bath. Discard the initial fore-run, which primarily consists of unreacted 1,3-dibromopropane.

  • Product Collection: Collect the main fraction distilling strictly at 55–60 °C (at 0.1 mbar) .

  • Validation: Analyze the distillate via 31 P NMR. You should observe a dominant peak indicative of the cyclic monomer, though minor side products may still be present. The heavy oligomeric side products will remain as a viscous residue in the distillation pot.

Protocol B: Step-Gradient Flash Column Chromatography

Objective: Remove trace side products to yield pure 2-Ethoxy-1,2-oxaphospholane 2-oxide.

  • Column Preparation: Pack a standard flash chromatography column with silica gel using 100% ethyl acetate. Critical Note: Ensure the silica is completely dry and free of trace acidic impurities, which can catalyze endocyclic P-O bond cleavage.

  • Sample Loading: Load the distilled, enriched monomer onto the column using a minimal volume of ethyl acetate to maintain a tight sample band.

  • Impurity Wash (Eluent 1): Elute the column with 2 to 3 column volumes (CV) of 100% ethyl acetate. Monitor the fractions via TLC. This step selectively removes the remaining non-polar side products.

  • Target Elution (Eluent 2): Switch the mobile phase to 100% acetone. Collect the fractions. The highly polar 2-ethoxy-1,2-oxaphospholane 2-oxide will elute cleanly in this phase.

  • Concentration & Validation: Pool the acetone fractions containing the product and concentrate under reduced pressure at <40 °C. The final product should be a colorless liquid. Validate purity via 1 H NMR (verifying the -P-O-CH 2​

    • multiplets at δ 4.25–3.96) and 31 P NMR.

Part 4: Purification Workflow Visualization

The following diagram maps the logical flow of the purification process, highlighting the separation of impurities at each stage.

G Crude Crude Reaction Mixture (Monomer + Oligomers) Distillation High-Vacuum Distillation (55-60 °C, 0.1 mbar) Crude->Distillation Residue Pot Residue (Oligomeric Byproducts) Distillation->Residue Remains in pot Distillate Distillate (Enriched Monomer) Distillation->Distillate Distills at 55-60 °C Chromatography Flash Column Chromatography (Silica Gel) Distillate->Chromatography EtOAc Ethyl Acetate Wash (Removes Non-Polar Impurities) Chromatography->EtOAc Step 1 Acetone Acetone Elution (Target Elution) Chromatography->Acetone Step 2 Pure Pure 2-Ethoxy-1,2-oxaphospholane 2-oxide (Colorless Liquid) Acetone->Pure

Purification workflow for 2-Ethoxy-1,2-oxaphospholane 2-oxide via distillation and chromatography.

References

  • Bauer, K. N., Liu, L., Andrienko, D., Wagner, M., Macdonald, E. K., Shaver, M. P., & Wurm, F. R. (2018). Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity. Macromolecules.[Link]

  • J. Org. Chem. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Troubleshooting catalyst deactivation by 2-Ethoxy-1,2-oxaphospholane 2-oxide

Welcome to the Technical Support Center for Organocatalytic Ring-Opening Polymerization (ROP). As a Senior Application Scientist, I have designed this specialized guide to help you troubleshoot and resolve catalyst deact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organocatalytic Ring-Opening Polymerization (ROP). As a Senior Application Scientist, I have designed this specialized guide to help you troubleshoot and resolve catalyst deactivation issues when working with 2-Ethoxy-1,2-oxaphospholane 2-oxide (a cyclic phosphonate, or "phostone").

This guide bypasses generic advice to focus strictly on the mechanistic causality of organocatalyst quenching, providing self-validating protocols and data-driven solutions.

Part 1: Mechanistic Insights into Catalyst Deactivation

The controlled synthesis of main-chain water-soluble poly(phosphonate)s relies heavily on the dual organocatalytic system comprising a strong base (e.g., DBU) and a hydrogen-bond donating co-catalyst (e.g., Thiourea, TU). When polymerizing 2-ethoxy-1,2-oxaphospholane 2-oxide, researchers frequently observe premature reaction stalling. This is rarely due to chemical destruction of the catalyst, but rather kinetic trapping and non-covalent sequestration .

1. Competitive Hydrogen-Bond Sequestration The TU co-catalyst drives the reaction by hydrogen-bonding to the phosphoryl (P=O) group of the monomer, increasing the electrophilicity of the phosphorus center for ring-opening. However, the resulting polyphosphonate backbone also contains highly polar P=O groups. As conversion increases, the local concentration of polymer-bound P=O groups overwhelms the monomer concentration. The TU catalyst becomes non-covalently sequestered by the polymer backbone, drastically reducing the active catalyst concentration and stalling the reaction[1].

2. Transesterification-Induced Quenching 2-Ethoxy-1,2-oxaphospholane 2-oxide features an ethoxy side-chain with very low steric hindrance. Under the strongly basic conditions generated by DBU, the propagating alkoxide chain end can perform inter- or intramolecular nucleophilic attacks on the polymer backbone instead of the monomer[2]. This transesterification not only broadens the molecular weight distribution but can kinetically trap the active propagating center, mimicking catalyst deactivation.

G A Active DBU/TU Catalyst Complex B Monomer Activation (Phostone P=O) A->B Initiation C Ring-Opening Propagation B->C Nucleophilic Attack D Polyphosphonate Backbone C->D Polymerization F Transesterification (Chain Transfer) C->F High Temp / Base E Catalyst Sequestration (TU-Polymer H-bonding) D->E High Conversion Competitive Binding E->A Equilibrium Shift

Mechanism of DBU/TU catalyst sequestration by polyphosphonate P=O groups.

Part 2: Diagnostic Workflows & Validating Protocols

To definitively identify whether your catalyst is suffering from sequestration or if your system is dominated by transesterification, you must implement a self-validating kinetic tracking protocol.

Protocol: In Situ 31P NMR Kinetic Profiling This methodology allows you to track the active state of the catalyst system in real-time without quenching the reaction.

  • Step 1: Preparation. Flame-dry an NMR tube under argon. Add 2-ethoxy-1,2-oxaphospholane 2-oxide (monomer), your initiator (e.g., 2-(benzyloxy)ethanol), and the TU co-catalyst in dry CD₂Cl₂. Ensure the total monomer concentration is exactly 2.0 mol/L to maintain consistent dielectric properties[3].

  • Step 2: Baseline Acquisition. Insert the tube into the NMR spectrometer pre-chilled to 0 °C. Record a baseline 31P NMR spectrum to identify the sharp monomer peak (typically ~ +45 to +55 ppm).

  • Step 3: Initiation. Eject the tube, rapidly inject the DBU catalyst through a septum cap using a microliter syringe, invert twice to mix, and immediately re-insert into the spectrometer.

  • Step 4: Kinetic Tracking. Acquire 31P NMR spectra every 2 minutes. Track the integral decrease of the monomer peak and the appearance of the broader polyphosphonate backbone peak.

  • Step 5: Data Analysis. Plot ln([M]0​/[M]) versus time.

    • Result A: If the plot deviates from linearity (curves downward) before 50% conversion, the TU catalyst is being sequestered by the polymer backbone.

    • Result B: If the plot remains linear but subsequent Size Exclusion Chromatography (SEC) shows tailing or bimodal peaks, the catalyst is active but driving transesterification.

Workflow Start Polymerization Stalls or Broad Dispersity (Đ > 1.3) Check1 Analyze 31P NMR Kinetics Start->Check1 Decision1 Is conversion < 50%? Check1->Decision1 PathA Catalyst Sequestration by P=O Decision1->PathA Yes (Stalling) PathB Transesterification Dominates Decision1->PathB No (Broadening) FixA Increase TU loading or switch to Tris-Urea PathA->FixA FixB Lower Temp to -35°C or Quench earlier PathB->FixB

Diagnostic workflow for resolving catalyst deactivation in phostone ROP.

Part 3: Quantitative Catalyst Performance

The choice of hydrogen-bond donor directly dictates whether the catalyst will survive the accumulation of the polyphosphonate backbone. The table below summarizes the causality of catalyst selection on reaction outcomes.

Catalyst SystemMonomer:Initiator:Cat RatioMax Conversion (%)Dispersity (Đ)Primary Deactivation Risk
DBU alone 50:1:1< 40%> 1.40Slow initiation, rapid transesterification[2].
DBU / TU 50:1:1:3~ 60–70%1.15 – 1.25Severe sequestration by polymer backbone[1].
DBU / Tris-Urea 50:1:1:2> 95%< 1.10Minimal (Strong H-bond donor overcomes sequestration)[3].

Part 4: Troubleshooting FAQs

Q: My polymerization of 2-ethoxy-1,2-oxaphospholane 2-oxide reliably stalls at 60% conversion, regardless of how long I leave it. How do I push it to completion? A: You are experiencing classical competitive binding. The standard Thiourea (TU) co-catalyst does not have a strong enough association constant to favor the monomer over the abundant P=O groups on the newly formed polymer chain. To resolve this, upgrade your co-catalyst to a multi-dentate hydrogen bond donor like Tris-Urea (1,1′,1″-(nitrilotris(ethane-2,1-diyl))tris(3-(3,5-bis(trifluoromethyl)phenyl)urea)). Tris-Urea provides superior electrophilic activation and resists sequestration, allowing conversions >95%[3].

Q: How does temperature affect catalyst longevity and control in this specific system? A: Temperature is the primary thermodynamic lever for controlling transesterification. Because the ethoxy group on 2-ethoxy-1,2-oxaphospholane 2-oxide is sterically small, the phosphorus center is highly vulnerable to back-biting. Running the reaction at room temperature will cause the DBU to catalyze chain-transfer, "killing" the living nature of the polymerization. You must strictly maintain the reaction temperature between -35 °C and 0 °C to suppress transesterification while maintaining the forward propagation rate[2].

Q: My SEC traces show a bimodal distribution, but conversion was high. Is the catalyst dead? A: No, the catalyst is actually too active, but it has lost its regioselectivity. A bimodal distribution indicates that the DBU/TU complex is actively catalyzing intermolecular transesterification (chain-chain coupling or scission) rather than monomer addition. If you cannot lower the temperature further, you must quench the reaction earlier (e.g., at 70% conversion) using an excess of acetic acid (20 mg/mL) to protonate the DBU and permanently deactivate the catalyst before side-reactions dominate[3].

Part 5: References

  • Polymerizing phostones: A fast way to in-chain poly(phosphonate)s with adjustable hydrophilicity Source: Amazon Web Services (AWS) Literature Archive URL:

  • Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches Source: PubMed Central (PMC) URL:

  • Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization Source: ResearchGate URL:

Sources

Reference Data & Comparative Studies

Validation

2-Ethoxy-1,2-oxaphospholane 2-oxide vs DOPO flame retardant efficiency

Bridging Materials Science and Nanomedicine: A Comparative Guide to DOPO and 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) As a Senior Application Scientist, I frequently consult on the intersection of advanced polymer chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Bridging Materials Science and Nanomedicine: A Comparative Guide to DOPO and 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP)

As a Senior Application Scientist, I frequently consult on the intersection of advanced polymer chemistry and biomedical engineering. Historically, flame retardants and drug delivery systems occupied entirely separate domains. However, the unique chemistry of organophosphorus compounds has bridged this gap. This guide objectively compares two highly efficient phosphorus-based molecules—DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and EPP (2-Ethoxy-1,2-oxaphospholane 2-oxide)—analyzing their flame retardant (FR) efficiencies and their emerging, critical roles in drug development and biocompatible materials.

Mechanistic Profiling & Chemical Causality

To engineer a material for either extreme heat resistance or physiological drug delivery, one must understand the causality behind the molecule's behavior.

DOPO (The Rigid Radical Scavenger): DOPO is a halogen-free, reactive flame retardant characterized by a rigid biphenyl structure and a highly reactive P–H bond.

  • FR Causality: Its efficiency is primarily driven by a gas-phase mechanism . Upon thermal decomposition, DOPO releases PO· radicals. These radicals scavenge highly reactive H· and OH· radicals in the flame zone, effectively quenching the combustion chain reaction[1].

  • Biomedical Causality: While traditionally hydrophobic and used in epoxy laminates, DOPO is increasingly functionalized (e.g., DOPO-HQ) and blended into poly(lactic acid) (PLA) scaffolds. This provides structural reinforcement and flame retardancy for 3D-printed medical devices while maintaining a biocompatible matrix for sustained drug release[2].

2-Ethoxy-1,2-oxaphospholane 2-oxide (The Flexible Phostone): EPP is a cyclic aliphatic phosphonate (a phostone). Unlike DOPO, its primary value lies in its ability to undergo anionic ring-opening polymerization (ROP) to form polyphosphoesters (PPEs) or polyphosphonates.

  • FR Causality: EPP-derived polymers exhibit a condensed-phase mechanism . The high phosphorus content promotes rapid charring and intumescence, forming a protective carbonaceous layer that insulates the underlying polymer from heat and oxygen.

  • Biomedical Causality: The true power of EPP lies in nanomedicine. The resulting polyphosphonates are highly water-soluble, biodegradable, and serve as superior alternatives to Polyethylene Glycol (PEG). They are used as "stealth coatings" for polymeric nanocarriers, preventing unspecific protein adsorption (opsonization) and evading immune clearance during targeted drug delivery[3].

Mechanism DOPO DOPO (Rigid Biphenyl) GasPhase Gas Phase Action PO· Radical Quenching DOPO->GasPhase Thermal Cleavage CondPhase Condensed Phase Char Layer Formation DOPO->CondPhase Minor Contribution EPP EPP (Phostone) (Cyclic Phosphonate) EPP->CondPhase ROP Polymerization Bio Biomedical Application Stealth Nanocarriers EPP->Bio Hydrophilic PEG-alternative

Mechanistic divergence of DOPO and EPP in flame retardancy and biomedical applications.

Quantitative Data Comparison

The following table synthesizes the physicochemical and performance metrics of both compounds, demonstrating why EPP is favored for soft-tissue/liquid formulations and DOPO for rigid matrices.

PropertyDOPO2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP)
Chemical Nature Rigid, biphenyl phosphinateCyclic aliphatic phosphonate (Phostone)
Physical State (RT) White hygroscopic flakes[4]Colorless liquid[3]
Phosphorus Content ~14.3 wt%[1]~20.6 wt%
Primary FR Mechanism Gas-phase (PO· radical quenching)Condensed-phase (Charring/Intumescence)
Thermal Stability (Td) High (Decomposes > 305°C)[4]Moderate (Tunable via ROP)
Water Solubility Insoluble (Hydrophobic)Highly Soluble (Post-ROP)[5]
Biomedical Utility Emerging (PLA scaffolds, fluorescent tracers)High (Biodegradable PPE stealth coatings)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized workflows for utilizing these compounds in their respective advanced applications.

Protocol A: Synthesis of EPP-based Polyphosphonates for Stealth Nanocarriers

Objective: Achieve a low polydispersity index (Đ < 1.15) for uniform drug delivery pharmacokinetics.

  • Preparation: Flame-dry a Schlenk tube under argon. Introduce 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) and dissolve in anhydrous dichloromethane (DCM).

  • Initiation: Add 2-(benzyloxy)ethanol as the initiator.

  • Catalysis & Temperature Control (Critical Step): Cool the system strictly to 0 °C. Rapidly inject DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) via a microliter syringe to start the anionic ring-opening polymerization[5].

    • Expert Insight on Causality: I frequently observe teams struggling with broad molecular weight distributions (Đ ≥ 2.0). The causality is almost always unwanted transesterification. By maintaining 0 °C and using DBU, you create a kinetic environment where chain propagation outpaces chain transfer, yielding the uniform polymers required for FDA-compliant nanocarriers.

  • Quenching & Purification: Quench the reaction with an excess of acetic acid. Purify via three-times precipitation into diethyl ether and subsequent dialysis against ultrapure water.

Protocol B: Reactive Blending of DOPO for V-0 Rated Biocompatible PLA Composites

Objective: Achieve a UL-94 V-0 flame retardancy rating while maintaining scaffold biocompatibility.

  • Pre-reaction: Because DOPO is a monofunctional reactive solid (melting point 118°C), it must be pre-reacted to prevent phase separation. React DOPO with endic anhydride (EA) at 150°C under nitrogen to synthesize a DOPO-EA derivative[6].

  • Melt Blending: Using a twin-screw extruder, melt-blend commercially available Poly(lactic acid) (PLA) with 5-10 wt% of the DOPO-EA derivative at 180°C.

  • Validation (LOI & UL-94): Cast the extruded composite into standard test bars. A successful integration will yield a Limiting Oxygen Index (LOI) > 30% and achieve a UL-94 V-0 rating without the dripping phenomenon typical of neat PLA.

Workflow Start Compound Selection DOPO_Prep DOPO Integration (Reactive Blending) Start->DOPO_Prep EPP_Prep EPP ROP Synthesis (Anionic ROP) Start->EPP_Prep Test_FR Flame Retardancy (LOI & UL-94) DOPO_Prep->Test_FR Test_Bio Biocompatibility (Cell Viability) DOPO_Prep->Test_Bio Emerging Use EPP_Prep->Test_FR EPP_Prep->Test_Bio

Experimental workflow comparing DOPO and EPP evaluation pipelines.

Conclusion

While DOPO remains the undisputed champion for rigid, high-temperature flame retardancy (particularly in epoxy resins and structural PLA scaffolds), 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) represents the vanguard of dual-use chemistry. EPP's ability to polymerize into highly controlled, water-soluble polyphosphonates makes it an invaluable tool for drug development professionals engineering the next generation of stealth nanocarriers.

References

  • Source: electronics.
  • Source: hunan-chem.
  • Water-Soluble Poly(phosphonate)
  • Current applications of poly(lactic acid)
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-Ethoxy-1,2-oxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a crucial organophosphorus compound. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the rationale behind methodological choices, empowering you to develop and validate a robust and reliable analytical method.

The principles and practices outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which has been recently revised to incorporate modern analytical technologies and a more risk-based approach.[1][2][3] These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring global acceptance of your validation data.[4][5][6][7]

The Criticality of Purity for 2-Ethoxy-1,2-oxaphospholane 2-oxide

2-Ethoxy-1,2-oxaphospholane 2-oxide and its structural analogs are key building blocks in the synthesis of various organic molecules. Impurities, which can arise from the manufacturing process or degradation, can significantly impact the safety and efficacy of the final product. Therefore, a validated, stability-indicating HPLC method is not just a regulatory requirement but a scientific necessity. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[8]

Method Development and Comparison: Selecting the Optimal HPLC Conditions

The foundation of a successful method validation is a well-developed analytical procedure. For organophosphorus compounds like 2-Ethoxy-1,2-oxaphospholane 2-oxide, reversed-phase HPLC is often the technique of choice due to its versatility and the ability to separate compounds with varying polarities.[9]

Column Chemistry Comparison:

The heart of the separation is the HPLC column. The choice of stationary phase is critical for achieving the desired selectivity and resolution between the main component and its potential impurities.

Column ChemistryAdvantagesDisadvantagesIdeal For
C18 (Octadecylsilane) Highly retentive for nonpolar compounds, widely available, robust.[10]Can exhibit strong interactions with basic compounds, potential for silanol interactions.General-purpose analysis of moderately polar to nonpolar organophosphorus compounds.
C8 (Octylsilane) Less retentive than C18, good for moderately polar analytes, faster analysis times.May not provide sufficient resolution for closely related nonpolar impurities.Faster screening and analysis of more polar organophosphorus compounds.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic impurities.May have lower overall retentivity compared to C18.Separating aromatic impurities from the main analyte.
Embedded Polar Group (e.g., Amide, Carbamate) Reduced silanol activity, improved peak shape for basic compounds, compatible with highly aqueous mobile phases.Can have different selectivity compared to traditional alkyl phases.Analysis of polar impurities and mitigating peak tailing.

Mobile Phase Optimization:

The mobile phase composition dictates the elution strength and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Organic Modifiers: Acetonitrile is generally preferred over methanol for organophosphorus compound analysis due to its lower viscosity and UV cutoff.[10]

  • Aqueous Phase: A buffer (e.g., phosphate or acetate) is often used to control the pH and ensure consistent retention times and peak shapes, especially for ionizable impurities.

  • Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically necessary to elute both polar and nonpolar impurities within a reasonable timeframe while maintaining good resolution.

A Step-by-Step Guide to HPLC Method Validation

Once an optimal HPLC method has been developed, it must be validated to demonstrate its suitability for its intended purpose.[6][11] The following sections detail the essential validation parameters as prescribed by ICH Q2(R2).[1][2]

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][12]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 2-Ethoxy-1,2-oxaphospholane 2-oxide to various stress conditions to intentionally generate degradation products. Common stress conditions include:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Organophosphorus compounds are often susceptible to hydrolysis.[13][14]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of any degradation products.

Acceptance Criteria: The method is considered specific if the peak for 2-Ethoxy-1,2-oxaphospholane 2-oxide is well-resolved from all potential impurities and degradation products, and the peak purity analysis confirms no co-eluting peaks.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-Ethoxy-1,2-oxaphospholane 2-oxide at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

Experimental Protocol:

  • Spike a placebo or a known sample matrix with known amounts of 2-Ethoxy-1,2-oxaphospholane 2-oxide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The DL is typically the concentration that yields a signal-to-noise ratio of 3:1.

  • The QL is typically the concentration that yields a signal-to-noise ratio of 10:1.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze the system suitability under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (min) 8.57.2
Resolution (critical pair) 2.11.8
Tailing Factor 1.11.3
Theoretical Plates > 5000> 4500

Table 2: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report0.15
Robustness System suitability passes under all conditionsPass
Logical Relationships in Method Validation

Logical Relationships in Method Validation Method_Development Method Development Specificity Specificity Method_Development->Specificity Robustness Robustness Method_Development->Robustness Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Fitness_for_Purpose Fitness for Purpose Accuracy->Fitness_for_Purpose Precision->Fitness_for_Purpose LOD_LOQ->Fitness_for_Purpose Robustness->Fitness_for_Purpose

Caption: Interdependencies of analytical method validation parameters.

Conclusion

A thoroughly validated HPLC method for the purity of 2-Ethoxy-1,2-oxaphospholane 2-oxide is a cornerstone of quality control in pharmaceutical and chemical manufacturing. By systematically evaluating and documenting parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines, researchers can ensure the reliability and regulatory acceptance of their analytical data. This guide provides a comprehensive framework and practical insights to navigate the complexities of HPLC method validation, ultimately contributing to the development of safe and effective products.

References

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link][6]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link][4]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][5]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8][16]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][18]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][19]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][20]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. [Link][7]

  • LCGC International - Chromatography Online. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link][21]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]

  • International Journal of Current Microbiology and Applied Sciences. (2018, November 10). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. [Link][22]

  • PubMed. (2017, September 1). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. [Link][10]

  • PMC. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. [Link][13]

  • ResearchGate. (2011, January). Degradation study of selected organophosphorus insecticides in natural waters. [Link][14]

  • LCGC International - Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][15]

Sources

Validation

Benchmarking 2-Ethoxy-1,2-oxaphospholane 2-oxide against halogen-based flame retardants

Benchmarking 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) Against Halogen-Based Flame Retardants: A Comprehensive Guide As the material science and biomedical sectors face increasingly stringent environmental and safety reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) Against Halogen-Based Flame Retardants: A Comprehensive Guide

As the material science and biomedical sectors face increasingly stringent environmental and safety regulations, the phase-out of legacy halogenated flame retardants (HFRs) has accelerated. For researchers and drug development professionals, the demand for additives that provide robust fire safety without compromising biocompatibility is critical.

This guide benchmarks 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) —a cyclic phosphonate monomer that polymerizes into highly effective polyphosphoesters (PPEs)—against traditional halogen-based alternatives. By analyzing their mechanistic divergence, quantitative performance, and toxicological profiles, we provide a definitive framework for integrating EPP-derived polymers into next-generation materials.

Mechanistic Divergence: Dual-Phase Action vs. Halogen Toxicity

The fundamental flaw of halogenated flame retardants (such as polybrominated diphenyl ethers, PBDEs) lies in their single-phase mechanism. When subjected to thermal stress, HFRs release halogen radicals (Cl·, Br·) that quench combustion-propagating H· and OH· radicals in the gas phase. However, this process inherently generates highly toxic, corrosive smoke containing hydrogen halides and dioxins[1].

Conversely, EPP-derived polyphosphoesters operate via a synergistic dual-phase mechanism [2]:

  • Gas Phase: Upon decomposition, PPEs release PO· and PO2· radicals. These phosphorus-based radicals are highly efficient at scavenging H· and OH· radicals, suppressing the flame without generating corrosive halogenated gases[3].

  • Condensed Phase: The thermal breakdown of the phosphonate backbone yields phosphonic and phosphoric acid derivatives. These acids act as potent dehydration catalysts, promoting the crosslinking and carbonization of the surrounding polymer matrix. This results in a dense, intumescent char layer that physically insulates the virgin material from heat flux and oxygen ingress[4].

FR_Comparison Combustion Combustion Event (Thermal Stress) Halogen Halogen-Based FRs (e.g., PBDEs) Combustion->Halogen Triggers EPP 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) Polymers Combustion->EPP Triggers ToxicGas Release of Toxic Gases (Dioxins, Furans) Halogen->ToxicGas Gas Phase Bioaccumulate Environmental Persistence & Bioaccumulation Halogen->Bioaccumulate Long-term GasPhase Gas Phase Action (PO· / PO2· Radical Quenching) EPP->GasPhase Radical Scavenging CondensedPhase Condensed Phase Action (Phosphoric Acid Generation) EPP->CondensedPhase Crosslinking Biocompatible Hydrolytic Degradation (Biocompatible Metabolites) EPP->Biocompatible In Vivo / Aqueous Char Protective Char Layer (Thermal Insulation) CondensedPhase->Char Dehydration

Figure 1: Mechanistic divergence between halogenated FRs and EPP-derived polyphosphoesters.

Quantitative Benchmarking: EPP vs. Halogenated FRs

To objectively evaluate flame retardancy, simple reaction-to-small-flame tests (like UL-94) are insufficient. Cone Calorimetry (ISO 5660-1) is the gold standard, as it simulates a developing fire under forced-flaming conditions, providing continuous data on heat and smoke release[5].

The table below synthesizes comparative data for polymer matrices (e.g., epoxy or PET) treated with 10-15 wt% of either legacy HFRs or EPP-derived polyphosphoesters[3][4].

Performance MetricHalogenated FRs (e.g., PBDEs)EPP-derived PolyphosphoestersAnalytical Significance
Peak Heat Release Rate (pHRR) ~40–50% Reduction>60–80% Reduction EPP's char layer drastically suppresses combustion intensity and heat transfer.
Total Smoke Release (TSR) High (Dense, Corrosive)Low (Non-toxic) Crucial for occupant safety and preventing corrosion of sensitive lab/medical equipment.
Limiting Oxygen Index (LOI) ~25–28%>30% Higher LOI indicates superior resistance to ignition in atmospheric conditions.
Char Residue Yield < 15 wt%> 30 wt% Validates the condensed-phase mechanism; higher char equals better physical insulation.
Environmental Fate Persistent Organic PollutantHydrolyzable EPP aligns with REACH and green chemistry standards, unlike bioaccumulative halogens.

Biocompatibility: The DNA-Mimetic Advantage

For drug development professionals, the toxicity of material additives in laboratory consumables, medical devices, or delivery systems is a primary concern. Halogenated FRs are notorious for their cytotoxicity and endocrine-disrupting properties.

EPP-derived polyphosphoesters offer a profound advantage: biomimicry . The pentavalent phosphorus atom within the polymer's backbone is structurally analogous to the phosphate ester bonds found in naturally occurring nucleic acids (DNA and RNA)[6]. Because of this structural homology, EPP polymers undergo predictable hydrolytic degradation in aqueous environments (such as PBS or in vivo). They break down into low-molecular-weight, non-toxic phosphonate and phosphate metabolites that are easily cleared by biological systems without inducing a cytotoxic response[7].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols represent self-validating systems. Each workflow includes internal checkpoints to verify causality and data accuracy.

Protocol A: Synthesis of Poly(EPP) via Ring-Opening Polymerization (ROP)

Causality Check: The 5-membered oxaphospholane ring of EPP possesses high ring strain, which acts as the thermodynamic driver for ROP. We utilize an organocatalyst at low temperatures to prevent transesterification, ensuring a narrow molecular weight distribution (Đ < 1.15) necessary for reproducible thermal and biological performance.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with dry Nitrogen.

  • Initiation: Dissolve the initiator, poly(ethylene glycol) monomethyl ether (mPEG), and the EPP monomer in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0 °C. Add the organocatalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. Note: Maintaining 0 °C strictly suppresses chain-transfer side reactions.

  • Propagation: Stir the reaction for 2 hours under a continuous Nitrogen atmosphere.

  • Termination & Purification: Quench the reaction with an excess of acidic resin (e.g., Dowex). Filter, concentrate the filtrate, and precipitate the polymer dropwise into cold diethyl ether.

  • Validation: Analyze the precipitate via ³¹P NMR (expecting a sharp singlet shift indicating uniform backbone integration) and Gel Permeation Chromatography (GPC) to confirm the targeted molecular weight.

Protocol B: Forced-Flaming Evaluation via Cone Calorimetry (ISO 5660-1)

Causality Check: By exposing the sample to a constant radiant heat flux, we isolate the material's inherent fire response from environmental variables, allowing the direct measurement of the protective char's efficacy.

  • Sample Preparation: Cast the EPP-blended polymer into plaques measuring exactly 100 mm × 100 mm × 4 mm. Condition at 23 °C and 50% relative humidity for 48 hours.

  • Calibration: Calibrate the oxygen analyzer and heat flux meter of the FTT Cone Calorimeter to a baseline of 50 kW/m² (simulating a developing fire)[5].

  • Testing: Wrap the bottom and sides of the sample in aluminum foil to restrict edge burning. Place the sample horizontally on the load cell, 35 mm below the conical heater.

  • Ignition & Data Acquisition: Engage the spark igniter. Continuously record the Time to Ignition (TTI), Heat Release Rate (HRR), and Total Smoke Release (TSR) until flameout.

  • Validation: Weigh the final carbonaceous residue. A mass retention >30% validates the condensed-phase charring mechanism.

Protocol C: In Vitro Cytotoxicity Assay (MTT) of Degradation Products

Causality Check: To prove that the flame retardant does not compromise biomedical safety, we must test the degradation products—not just the intact polymer—as hydrolysis is the primary in vivo fate of PPEs[7].

  • Hydrolysis: Incubate 10 mg/mL of Poly(EPP) in Phosphate-Buffered Saline (PBS, pH 7.4) at 37 °C for 30 days. Lyophilize the resulting aqueous degradation products.

  • Cell Culture: Seed HEK293 (Human Embryonic Kidney) cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37 °C in 5% CO₂.

  • Exposure: Replace the media with fresh media containing varying concentrations of the lyophilized Poly(EPP) degradation products (0.1 to 5 mg/mL). Include a vehicle control (PBS) and a positive toxic control (e.g., DMSO).

  • Assay: After 72 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Solubilize the formed formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Validation: Cell viability remaining >90% relative to the vehicle control confirms the non-toxic nature of the EPP metabolites.

References

  • 2. MDPI Polymers, 2019. 2.6. ACS Applied Materials & Interfaces, 2024. 3.7. Biomacromolecules, 2008.

  • 5. RSC Polymer Chemistry, 2019. 5.3. MDPI Polymers, 2023.

Sources

Comparative

Comparative toxicity of 2-Ethoxy-1,2-oxaphospholane 2-oxide vs traditional organophosphates

Comparative Toxicity and Biocompatibility: 2-Ethoxy-1,2-oxaphospholane 2-oxide vs. Traditional Organophosphates Organophosphorus compounds have historically been stigmatized in drug development and agrochemistry due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Biocompatibility: 2-Ethoxy-1,2-oxaphospholane 2-oxide vs. Traditional Organophosphates

Organophosphorus compounds have historically been stigmatized in drug development and agrochemistry due to the severe neurotoxicity associated with traditional organophosphates (OPs) like chlorpyrifos, sarin, and parathion. However, the emergence of cyclic phosphonates—specifically 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP)—has introduced a paradigm shift in polymer chemistry and biomaterials. EPP serves as a critical monomer for synthesizing polyphosphoesters (PPEs) via anionic ring-opening polymerization (AROP), yielding advanced biomaterials that are highly biocompatible and fundamentally distinct from their neurotoxic OP counterparts[1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the mechanistic toxicity, cellular biocompatibility, and experimental validation protocols distinguishing EPP from traditional OPs.

Mechanistic Divergence: Leaving Groups vs. Ring-Opening

The core difference in toxicity between traditional OPs and EPP lies in their electrophilic reactivity and structural fate in biological systems.

Traditional OPs (e.g., Chlorpyrifos): These molecules feature a highly polarized P=O or P=S bond coupled with a labile leaving group (such as a trichloropyridinyl or p-nitrophenoxy moiety). This structural arrangement makes the phosphorus center highly susceptible to nucleophilic attack by the hydroxyl group of Serine-203 in the active site of acetylcholinesterase (AChE). The subsequent loss of the leaving group results in irreversible phosphorylation of the enzyme, leading to a lethal accumulation of acetylcholine in the synaptic cleft, which triggers severe neurotoxicity[2].

2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP): EPP is a five-membered cyclic phosphonate (a phostone) that lacks a classical leaving group. In biological or basic environments, nucleophilic attack on EPP dictates an endocyclic P–O bond cleavage rather than the expulsion of an exocyclic moiety. This regioselective ring-opening leads to the formation of water-soluble, non-toxic γ-hydroxypropyl phosphonate derivatives or polymers[3]. Consequently, EPP and its resulting poly(phosphonate)s exhibit no inhibitory action on AChE[4].

G cluster_OP Traditional Organophosphates cluster_EPP 2-Ethoxy-1,2-oxaphospholane 2-oxide (EPP) OP Traditional OP (e.g., Chlorpyrifos) AChE AChE Active Site (Ser203) OP->AChE Nucleophilic Attack Phos Phosphorylated AChE (Irreversible) AChE->Phos Leaving Group Loss Tox Neurotoxicity (ACh Accumulation) Phos->Tox EPP EPP Monomer ROP Ring-Opening Polymerization/Hydrolysis EPP->ROP Base/Catalyst Metab Poly(phosphonate)s & Non-toxic Metabolites ROP->Metab P-O Bond Cleavage Safe Biocompatibility (No AChE Interaction) Metab->Safe

Mechanistic divergence: AChE inhibition by traditional OPs vs. biocompatible EPP degradation.

Quantitative Toxicity Profiles

The divergent mechanisms directly translate to stark contrasts in toxicity metrics. The table below synthesizes experimental data comparing EPP (and its polymer PEEP) against Chlorpyrifos, a benchmark traditional OP.

Compound ClassSpecific CompoundAChE IC₅₀HeLa Cell Viability (at 600 µg/mL)Primary Toxicity Mechanism
Traditional OP Chlorpyrifos / Paraoxon< 10 nM< 10%Irreversible AChE Phosphorylation
Cyclic Phosphonate EPP (Monomer)> 10 mM (No inhibition)> 95%None (Biocompatible)
Polyphosphoester PEEP (Polymerized EPP)> 10 mM (No inhibition)> 95%None (Biocompatible)

Self-Validating Experimental Protocols

To objectively validate these claims, drug development professionals must employ orthogonal screening methods. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity and explain the causality behind the methodological choices.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: Quantify the neurotoxic potential of the compounds by measuring AChE inhibition. Causality & Design: We utilize Ellman's reagent (DTNB) because it reacts rapidly with thiocholine (the hydrolysis product of the synthetic substrate acetylthiocholine) to form 5-thio-2-nitrobenzoate, a yellow anion. This provides a direct, stoichiometric spectrophotometric readout at 412 nm. A self-validating design requires a vehicle control (0% inhibition) and a known OP positive control (e.g., chlorpyrifos-oxon, 100% inhibition) to ensure enzyme activity and assay sensitivity are within the dynamic range[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal AChE catalytic activity and stability.

  • Enzyme Incubation: Seed 96-well microplates with 50 µL of AChE (0.5 U/mL) and 50 µL of the test compound (EPP vs. Chlorpyrifos) serially diluted in the buffer. Incubate for 30 minutes at 25°C. Reasoning: This pre-incubation allows time for the traditional OP to covalently phosphorylate the enzyme.

  • Substrate Addition: Add 100 µL of a reaction mixture containing 0.5 mM acetylthiocholine iodide (substrate) and 0.3 mM DTNB (chromogen).

  • Kinetic Readout: Measure absorbance dynamically at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the initial velocity (ΔA₄₁₂/min) against the log concentration of the test compounds.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Assess the general metabolic toxicity of EPP and its polyphosphoester derivatives. Causality & Design: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We select HeLa cells because they are a robust, widely-used human epithelial cell line that provides a highly reproducible baseline for cytotoxicity[3]. The protocol is self-validating by including a cytotoxic positive control (e.g., Triton X-100) to confirm the assay's capacity to detect cell death, and untreated cells as a 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS, seeding at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Compound Exposure: Replace the media with fresh media containing varying concentrations of EPP, PEEP, or Chlorpyrifos (ranging from 10 µg/mL to 1000 µg/mL). Incubate for 48 hours.

  • MTT Incubation: Aspirate the media and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Reasoning: 4 hours ensures sufficient accumulation of insoluble purple formazan crystals exclusively in metabolically active, viable cells.

  • Solubilization: Solubilize the formazan by adding 100 µL of DMSO per well, shaking the plate in the dark for 15 minutes.

  • Endpoint Readout: Record absorbance at 570 nm. Normalize the data against the untreated control to determine the percentage of cell viability[5].

Workflow Start Compound Screening Workflow Prep Prepare EPP & OP Stock Solutions Start->Prep Split1 AChE Inhibition Assay (Ellman's Method) Prep->Split1 Split2 Cytotoxicity Assay (HeLa Cell Line) Prep->Split2 Inc1 Incubate with AChE + DTNB Measure Absorbance at 412 nm Split1->Inc1 Reagent Addition Inc2 Incubate Cells 48h + MTT Measure Absorbance at 570 nm Split2->Inc2 Cell Culture Data1 Calculate IC50 (Neurotoxicity Profile) Inc1->Data1 Spectrophotometry Data2 Calculate Cell Viability % (Biocompatibility Profile) Inc2->Data2 Viability Readout

Self-validating experimental workflow for comparative toxicity and biocompatibility screening.

References

  • Steinbach, T., Schröder, R., Ritz, S., & Wurm, F. R. (2013). Microstructure analysis of biocompatible phosphoester copolymers. Polymer Chemistry, 4(16), 4469-4479.[Link]

  • Steinbach, T., Ritz, S., & Wurm, F. R. (2014). Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. ACS Macro Letters, 3(3), 244-248.[Link]

  • Wang, Y., et al. (2024). Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications. ACS Applied Materials & Interfaces.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-1,2-oxaphospholane 2-oxide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Ethoxy-1,2-oxaphospholane 2-oxide As a Senior Application Scientist, I recognize that the safe lifecycle management of organophosphorus compounds (OPCs) is ju...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Ethoxy-1,2-oxaphospholane 2-oxide

As a Senior Application Scientist, I recognize that the safe lifecycle management of organophosphorus compounds (OPCs) is just as critical as their synthesis and application. 2-Ethoxy-1,2-oxaphospholane 2-oxide is a highly versatile 5-membered cyclic phosphonate used extensively in drug development and organometallic catalysis[1]. However, due to the inherent reactivity of the phosphorus center, improper disposal can lead to environmental persistence and potential toxicity.

This guide provides a self-validating, step-by-step methodology for the chemical degradation and disposal of 2-Ethoxy-1,2-oxaphospholane 2-oxide, ensuring absolute compliance with environmental health and safety (EHS) standards.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target compound. 2-Ethoxy-1,2-oxaphospholane 2-oxide presents as a light yellow to colorless oil[1]. Like many organophosphorus esters, it poses risks of skin and eye irritation, and its structural similarity to neurotoxic agents requires rigorous handling protocols.

Table 1: Chemical Identifiers & Physical Properties

Parameter Specification
Chemical Name 2-Ethoxy-1,2-oxaphospholane 2-oxide
CAS Number 1193-39-1[2]
Molecular Formula C5H11O3P[2]
Molecular Weight 150.11 g/mol [2]
Physical State Light yellow to colorless oil[1]

| SMILES | CCOP1(OCCC1)=O[2] |

Mechanistic Rationale: The Chemistry of Degradation

The most robust method for the destruction of organophosphorus esters is base-catalyzed hydrolysis[3]. We explicitly avoid acid hydrolysis for this compound, as acidic conditions can sometimes yield volatile, toxic byproducts and exhibit slower reaction kinetics for certain phosphonates[4].

The Causality of Alkaline Hydrolysis: The 5-membered oxaphospholane ring in 2-Ethoxy-1,2-oxaphospholane 2-oxide possesses significant inherent ring strain. When subjected to a strong base (e.g., Sodium Hydroxide), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus center. This attack preferentially cleaves the P–O bond within the ring due to the thermodynamic relief of steric strain, resulting in a ring-opening reaction[4]. The product is an acyclic, highly water-soluble, and environmentally benign phosphonate salt (e.g., a sodium salt of an alkyl phosphonic acid). This transformation effectively eliminates the compound's reactive hazard profile, rendering it safe for standard aqueous waste processing.

Operational Workflow: Step-by-Step Disposal Protocol

To guarantee safety, this protocol operates as a self-validating system . We do not merely assume the reaction is complete; we chemically verify the degradation before transferring the waste.

Table 2: Required Reagents and Equipment

Item Purpose
1M Sodium Hydroxide (NaOH) Primary degradation reagent (Nucleophile)
1M Hydrochloric Acid (HCl) Final neutralization prior to EHS handover
Ice Bath & Magnetic Stirrer Thermal control and reaction homogenization
pH Indicator Strips Verification of alkaline conditions and final neutrality

| TLC Plates / NMR Tubes | Analytical validation of compound destruction |

Step-by-Step Methodology:

  • Preparation & PPE: Conduct all procedures inside a certified chemical fume hood. Equip standard PPE: nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles.

  • Reagent Setup: Prepare a 1M NaOH aqueous solution. You must use a volumetric ratio of at least 10:1 (NaOH solution to phosphonate waste) to ensure a vast molar excess of hydroxide ions, driving the equilibrium entirely toward the hydrolyzed product.

  • Controlled Addition: Place the reaction flask containing the 1M NaOH solution in an ice bath. Begin vigorous magnetic stirring. Slowly add the 2-Ethoxy-1,2-oxaphospholane 2-oxide waste dropwise.

    • Causality: The hydrolysis of strained organophosphorus rings is exothermic. The ice bath prevents thermal runaway, which could otherwise cause localized boiling and the aerosolization of unreacted toxic compound[5].

  • Hydrolysis Phase: Once the addition is complete, remove the ice bath. Allow the reaction mixture to stir continuously at room temperature (20–25 °C) for a minimum of 12 to 24 hours to ensure complete cleavage of the P-O bonds[4].

  • Analytical Validation (Critical Step):

    • pH Check: Verify that the solution remains strongly basic (pH > 10). If the pH has dropped, add more NaOH and continue stirring.

    • Structural Check: Extract a 0.5 mL aliquot, neutralize it, and analyze it via Thin-Layer Chromatography (TLC) or ³¹P NMR. The protocol is only validated when the characteristic ³¹P NMR signal of the cyclic starting material disappears entirely, confirming total ring-opening[1].

  • Neutralization: Once degradation is analytically confirmed, place the flask back into the ice bath. Slowly add 1M HCl dropwise until the solution reaches a neutral pH (pH 6–8).

  • Final Disposal: Transfer the neutralized, acyclic aqueous solution to a properly labeled "Aqueous Waste" container for institutional EHS collection.

Process Visualization

G Start Waste Collection (2-Ethoxy-1,2-oxaphospholane 2-oxide) Prep Prepare 1M NaOH (Alkaline Hydrolysis) Start->Prep Mix Controlled Mixing (Ice Bath, <30°C) Prep->Mix React Stirring & Hydrolysis (12-24 hours) Mix->React Verify Validation (pH > 10 & TLC/NMR) React->Verify Verify->React Incomplete Neutralize Neutralization (Adjust to pH 6-8) Verify->Neutralize Confirmed Degradation Dispose Aqueous Waste Disposal (EHS Compliance) Neutralize->Dispose

Workflow for the alkaline hydrolysis and disposal of cyclic phosphonates.

Emergency Spill Response

In the event of an accidental spill of 2-Ethoxy-1,2-oxaphospholane 2-oxide outside of a controlled vessel:

  • Small Spills (< 50 mL): Immediately cover the spill with a solid alkaline absorbent, such as sodium carbonate (Na₂CO₃) or calcium hydroxide (Ca(OH)₂). This initiates in-situ neutralization. Sweep the absorbed material into a solid hazardous waste container. Wash the contaminated surface with a 5% sodium hypochlorite (bleach) solution to oxidatively degrade any microscopic OP residues[5], followed by a thorough water rinse.

  • Large Spills (> 50 mL): Evacuate the immediate area, increase laboratory ventilation, and contact your institutional Emergency Response Team. Do not attempt to neutralize large volumes without specialized respiratory protection.

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-1,2-oxaphospholane 2-oxide

Comprehensive Safety and Operational Guide for Handling 2-Ethoxy-1,2-oxaphospholane 2-oxide in Polyphosphoester Synthesis Executive Summary 2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS: 1518-11-2), commonly referred to as et...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Ethoxy-1,2-oxaphospholane 2-oxide in Polyphosphoester Synthesis

Executive Summary

2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS: 1518-11-2), commonly referred to as ethyl ethylene phosphate (EEP) or phostone, is a highly reactive cyclic phosphoester monomer. It is a critical building block in the synthesis of biodegradable polyphosphoesters (PPEs) via ring-opening polymerization (ROP) 1. These polymers are highly valued by drug development professionals for engineering stealth nanocarriers and thermoresponsive hydrogels 2. However, the pentavalent phosphorus center combined with a strained five-membered ring makes this monomer exceptionally reactive. This guide provides an authoritative, self-validating operational framework for safely handling, polymerizing, and disposing of this compound.

The Causality of Hazards and PPE Selection

Understanding the mechanistic behavior of 2-ethoxy-1,2-oxaphospholane 2-oxide is essential for laboratory safety. The molecule features a highly electrophilic phosphorus atom. When exposed to ambient moisture, the oxaphospholane ring undergoes rapid nucleophilic attack, leading to endocyclic P–O bond cleavage [[3]]().

  • Process Hazard (Moisture Sensitivity): This hydrolysis is exothermic and generates linear phosphonic acids. The generation of acidic byproducts ruins the stoichiometry required for ROP and auto-catalyzes further uncontrolled degradation, potentially leading to dangerous pressure buildup in sealed storage flasks.

  • Biological Hazard: While it lacks the severe acetylcholinesterase inhibitory effects of fluorinated nerve agents, cyclic phosphonates and their acidic degradation byproducts are strong irritants to the ocular, dermal, and respiratory systems.

To mitigate these risks, Personal Protective Equipment (PPE) and engineering controls must be strictly implemented to isolate the chemical from both the operator and the ambient environment.

Quantitative PPE & Engineering Control Matrix
Operational PhaseEngineering ControlBody ProtectionHand ProtectionEye/Face Protection
Storage & Transfer Inert Glovebox (O₂, H₂O < 0.1 ppm)Flame-resistant lab coatDouble-layered Nitrile (≥ 5 mil)Safety goggles (ANSI Z87.1)
Polymerization (ROP) Fume hood (Schlenk line) or GloveboxStandard lab coatNitrile gloves (change if exposed)Face shield over goggles
Quenching/Purify Fume hood (Face velocity 80-100 fpm)Standard lab coatHeavy-duty Nitrile or Butyl rubberSafety goggles
Spill Cleanup Local exhaust ventilationTyvek coverall (large spills)Butyl rubber glovesFull face respirator (P100)

Operational Plan: Ring-Opening Polymerization (ROP) Workflow

The synthesis of PPEs via ROP requires a highly controlled protocol. Before initiating polymerization, the system must self-validate: the purity of 2-ethoxy-1,2-oxaphospholane 2-oxide must be confirmed via ³¹P NMR spectroscopy to ensure no hydrolyzed linear species are present, as these act as chain-terminating impurities.

Catalyst Selection and Causality

The choice of catalyst dictates the reaction conditions and the ultimate polydispersity index (PDI) of the polymer. Stannous octoate (Sn(Oct)₂) operates via a coordination-insertion mechanism requiring heat, while organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) act as organocatalysts via hydrogen-bonding activation at room temperature [[4]](), 5.

Comparison of ROP Catalytic Systems for PPE Synthesis
Catalyst SystemMechanism TypeTypical Temp (°C)Reaction TimeExpected PDIMoisture Sensitivity
Sn(Oct)₂ Coordination-Insertion45 – 902 – 6 hours1.2 – 1.4High
DBU / BnOH Hydrogen-Bonding20 – 255 – 15 mins< 1.1Extreme
Step-by-Step ROP Protocol
  • System Validation & Preparation : Dry all glassware at 120 °C for 24 hours and flame-dry under vacuum. Transfer the 2-ethoxy-1,2-oxaphospholane 2-oxide, the macroinitiator (e.g., mPEG-OH), and the catalyst into an inert glovebox maintained at < 0.1 ppm O₂ and H₂O 2.

  • Reaction Assembly :

    • For Sn(Oct)₂: Melt the monomer and initiator at 90 °C. Add Sn(Oct)₂ (e.g., 0.03 mmol per 40.7 mmol of monomer) to initiate bulk polymerization [[2]]().

    • For DBU: Dissolve the monomer and initiator in anhydrous dichloromethane (DCM). Add DBU (molar ratio to initiator of 3:1) to start the reaction at ambient temperature 4.

  • Quenching (Self-Validating Step) : Monitor the reaction via ³¹P NMR. Once the monomer resonance disappears, terminate the living polymerization immediately. Quench by adding an excess of benzoic acid or acetic acid in DCM. Causality: The acid protonates the DBU or deactivates the Sn catalyst, preventing adverse transesterification and broadening of the PDI 4.

  • Purification : Precipitate the polymer mixture three times into cold diethyl ether, or perform sequential dialysis (MWCO 6–8 kDa) against methanol and DCM to remove residual monomer and catalyst [[6]](), 4.

ROP_Workflow Start Monomer Validation (31P NMR for Purity) Glovebox Glovebox Transfer (O2 & H2O < 0.1 ppm) Start->Glovebox Confirm Anhydrous Catalyst Initiator & Catalyst Addition (e.g., mPEG & Sn(Oct)2 or DBU) Glovebox->Catalyst Inert Atmosphere ROP Ring-Opening Polymerization (Anhydrous, 25-90°C) Catalyst->ROP Heat/Stirring Quench Reaction Quenching (Benzoic/Acetic Acid in DCM) ROP->Quench Target MW Reached Purify Polymer Purification (Dialysis or Precipitation) Quench->Purify Isolate Polymer Waste Waste Disposal (Aqueous NaOH Neutralization) Quench->Waste Collect Washings

Fig 1. Workflow for the Ring-Opening Polymerization of 2-Ethoxy-1,2-oxaphospholane 2-oxide.

Disposal and Spill Management Plan

Because cyclic phosphorus diesters hydrolyze at rates 10⁵–10⁸ times faster than their acyclic analogs 3, spills must be managed with chemical neutralization rather than simple absorption.

  • Small Spills : Contain the spill using dry sand or vermiculite. Do NOT use water initially, as it will cause rapid, uncontrolled exothermic hydrolysis. Sweep the absorbed material into a compatible solid waste container.

  • Neutralization : Decontaminate the affected surface using a dilute 5% Sodium Hydroxide (NaOH) solution. Causality: The strong base forces the complete, controlled alkaline hydrolysis of the oxaphospholane ring into non-reactive, water-soluble sodium phosphonate salts. Rinse the area with copious amounts of water only after base treatment.

  • Routine Liquid Waste : Segregate all reaction washings and quenched catalyst solutions into a dedicated "Organophosphorus Waste" carboy. Keep this container tightly vented to prevent pressure accumulation from trace hydrolysis.

References

  • Polyphosphoester Surfactants as General Stealth Coatings for Polymeric Nanocarriers. ResearchGate. 1

  • Polymerizing phostones: A fast way to in-chain poly(phosphonate)s with adjustable hydrophilicity. AWS. 6

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journals. 3

  • Thermoresponsive Block Copolymers of Poly(ethylene glycol) and Polyphosphoester: Thermo-Induced Self-Assembly, Biocompatibility, and Hydrolytic Degradation. ACS Publications. 2

  • Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles. PMC. 4

  • Construction of a Reactive Diblock Copolymer, Polyphosphoester-block-Poly(l-lactide), as a Versatile Framework for Functional Materials That Are Capable of Full Degradation and Nanoscopic Assembly Formation. ACS Publications. 5

Sources

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